Macrocarpal L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H40O6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bR)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21-,25-,27+,28-/m1/s1 |
InChI Key |
HWFSHYBHNVCQPE-RCAGLQKVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Macrocarpal L: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L is a complex natural product belonging to the family of formylated phloroglucinol-terpene derivatives. Isolated from the branches of Eucalyptus globulus, it is part of a larger group of structurally related compounds known as macrocarpals, which have garnered significant scientific interest for their diverse biological activities.[] This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its study, and insights into its potential mechanisms of action, serving as a foundational resource for its further investigation in drug discovery and development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₀O₆ | [][2] |
| Molecular Weight | 472.6 g/mol | [][2] |
| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [] |
| CAS Number | 327601-97-8 | [][2] |
| Appearance | Likely a slightly yellowish powder (by analogy to related macrocarpals) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetone, ethyl acetate, and chloroform (B151607). Limited solubility in water. |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation and purification of this compound from Eucalyptus globulus, adapted from established methodologies for related macrocarpals.
Isolation and Purification Workflow for this compound.
-
Extraction : Fresh or air-dried branches of Eucalyptus globulus are ground and extracted with a suitable solvent, such as 95% ethanol, under reflux conditions.[3] This process is typically repeated to ensure exhaustive extraction.
-
Solvent Partitioning : The resulting crude ethanolic extract is concentrated and then partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[3]
-
Column Chromatography : The extract is then subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol) of increasing polarity to separate the compounds based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by reversed-phase HPLC to yield the pure compound.
Physicochemical Characterization
-
Melting Point Determination : The melting point of a purified solid sample can be determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.
-
Spectroscopic Analysis :
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. The fragmentation pattern can provide further structural information. For instance, the negative Fast Atom Bombardment Mass Spectrometry (FABMS) of Macrocarpal B shows a pseudo-parent peak at m/z 471 [M-H]⁻.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) groups, which are characteristic of the macrocarpal structure.
-
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of macrocarpals typically shows absorption maxima characteristic of the phloroglucinol (B13840) chromophore. For example, Macrocarpal A exhibits absorption maxima at approximately 275 nm and 393 nm in ethanol.[6]
Potential Signaling Pathways and Mechanisms of Action
While the specific biological activities of this compound have not been extensively reported, the activities of structurally similar macrocarpals, such as A, B, and C, provide valuable insights into its potential mechanisms of action.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose homeostasis.[7] DPP-4 inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-4 by macrocarpals could therefore represent a potential therapeutic strategy for type 2 diabetes.
Proposed DPP-4 Inhibition Pathway by this compound.
Antifungal Mechanism of Action
Macrocarpal C has demonstrated potent antifungal activity against dermatophytes like Trichophyton mentagrophytes.[3][8][9] Its mechanism of action involves a multi-pronged attack on the fungal cell.
Antifungal Mechanism of Action of Macrocarpals.
The proposed antifungal mechanism proceeds as follows:
-
Membrane Disruption : The macrocarpal molecule interacts with and disrupts the fungal cell membrane.
-
Increased Permeability : This disruption leads to an increase in membrane permeability.[3][8][9]
-
ROS Generation : The compromised membrane integrity contributes to the generation of intracellular reactive oxygen species (ROS).[3][8][9]
-
DNA Fragmentation and Apoptosis : The accumulation of ROS induces oxidative stress, leading to DNA fragmentation and ultimately, programmed cell death (apoptosis).[3][8][9]
Conclusion
This compound is a structurally complex natural product with significant potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is limited, the established properties and biological activities of its close structural analogues provide a strong rationale for its continued study. This technical guide serves as a comprehensive resource to facilitate and guide future research into the promising therapeutic applications of this compound.
References
- 2. This compound | 327601-97-8 [sigmaaldrich.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Macrocarpal L
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, isolation, and characterization of Macrocarpal L and its related compounds. Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids, complex molecules that consist of a phloroglucinol core attached to a terpenoid group.[1] These compounds have attracted considerable scientific interest due to their diverse and potent biological activities.
This compound, along with a series of related compounds (designated by letters A, B, C, etc.), is primarily isolated from various species of the Eucalyptus plant.[1][2] Specifically, this compound has been isolated from the leaves of Eucalyptus globulus.[2] This guide consolidates the current scientific knowledge on these compounds, with a focus on quantitative data and detailed experimental methodologies.
Natural Distribution of Macrocarpals
Macrocarpals have been predominantly isolated from Eucalyptus globulus and Eucalyptus macrocarpa.[1] While a complete quantitative distribution across all Eucalyptus species is not available, the known sources for several key macrocarpals are summarized below.
Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | [1][3][4] |
| Macrocarpal B | E. macrocarpa, E. globulus | [1][5][6] |
| Macrocarpal C | E. globulus | [1][7] |
| Macrocarpals D-G | E. macrocarpa | [1][5] |
| Macrocarpals H-J | E. globulus | [1] |
| This compound | E. globulus | [2] |
| Macrocarpals N, O | E. globulus | [2] |
| Macrocarpals P, Q | E. globulus | [2] |
Quantitative Yields of Macrocarpals
The yield of macrocarpals can vary significantly based on the plant species, collection time, and the extraction and purification methods employed. The following table presents reported yields of several macrocarpals from Eucalyptus macrocarpa leaves, starting with 2880 g of plant material.
Table 2: Yields of Macrocarpals A-G from Eucalyptus macrocarpa
| Compound | Yield (mg) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
| (Data sourced from Yamakoshi et al., 1992)[5] |
Experimental Protocols
The isolation and purification of macrocarpals involve a multi-step process. Below are detailed methodologies based on established protocols in the scientific literature.
Protocol 1: Extraction and Isolation of Macrocarpals from Eucalyptus Leaves
This protocol outlines the general procedure for extracting and isolating a range of macrocarpals.
1. Plant Material Preparation and Extraction:
-
Starting Material: Fresh or air-dried leaves of Eucalyptus species (e.g., E. macrocarpa or E. globulus) are used.[6]
-
Grinding: The leaves are ground into a fine powder to increase the surface area for efficient extraction.[1][6]
-
Initial Solvent Extraction: The powdered leaf material (e.g., 2880 g) is extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[5][7] The extraction is typically repeated multiple times to ensure completeness. The solvent is then removed under reduced pressure to yield a crude extract.[6]
2. Solvent Partitioning and Fractionation:
-
The crude extract is suspended in water and partitioned with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.[5][6]
-
The ethyl acetate fraction, which contains the macrocarpals, is collected and concentrated.[5][6]
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column. Elution is performed using a solvent gradient, such as chloroform-methanol or chloroform-acetic acid, to separate the components.[5][8]
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are often further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent.[5][8]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, high-purity macrocarpals is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column.[5][6][8] A typical mobile phase is a mixture of methanol, water, and acetic acid.[5]
The general workflow for this process is visualized in the diagram below.
Protocol 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
Certain macrocarpals have been identified as inhibitors of DPP-4, an enzyme relevant to type 2 diabetes treatment.[1][9]
1. Reagents and Materials:
-
DPP-4 enzyme solution
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
-
Purified macrocarpal solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate (black, for fluorescence)
-
Microplate reader
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the macrocarpal solution at various concentrations.[1]
-
Incubate the mixture at 37°C for approximately 10 minutes.[1]
-
Initiate the reaction by adding the DPP-4 substrate to each well.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Measure the fluorescence of the product at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1]
-
Calculate the percentage of inhibition by comparing the fluorescence in wells with the macrocarpal to control wells without the inhibitor.
Biological Signaling Pathways
Research into the biological activities of macrocarpals has elucidated some of their mechanisms of action. For instance, Macrocarpal C exhibits potent antifungal activity against the dermatophyte Trichophyton mentagrophytes.[7] Its mode of action involves disrupting multiple cellular processes, ultimately leading to fungal cell death.
As the diagram illustrates, Macrocarpal C initiates its antifungal effect by increasing the permeability of the fungal cell membrane.[7] It also stimulates the production of reactive oxygen species (ROS), which can cause cellular damage, including DNA fragmentation.[7] The culmination of these events is the induction of apoptosis, or programmed cell death, in the fungal cell.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Macrocarpal L: A Technical Overview of a Eucalyptus-Derived Meroterpenoid
Introduction
Macrocarpal L is a complex natural product belonging to the formylated phloroglucinol (B13840) meroterpenoid class of compounds, commonly known as macrocarpals. These specialized metabolites are characteristic of the Eucalyptus genus, a diverse group of flowering trees and shrubs. While a significant body of research exists for some members of the macrocarpal family, such as macrocarpals A, B, and C, specific details regarding the discovery, biological activity, and mechanism of action of this compound remain limited in publicly accessible scientific literature. This guide provides a comprehensive summary of the available information on this compound, drawing from established knowledge of the broader macrocarpal family to infer potential properties and experimental approaches.
Discovery and Origin
Chemical Structure
The chemical structure of this compound has been determined, and its details are available in public chemical databases such as PubChem.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₆ |
| IUPAC Name | 5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and purification of this compound are not explicitly documented in available literature. However, based on the established methodologies for the separation of other macrocarpals from Eucalyptus species, a general workflow can be proposed.
General Isolation Procedure for Macrocarpals
-
Extraction: Dried and powdered leaves of Eucalyptus globulus are typically extracted with a polar solvent such as 80% aqueous acetone (B3395972) or ethanol. This process is often performed at room temperature or under reflux to ensure efficient extraction of the phloroglucinol derivatives.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is commonly done between water and a solvent of intermediate polarity, like ethyl acetate (B1210297), to separate the macrocarpals from more polar or non-polar constituents.
-
Chromatographic Purification: The enriched macrocarpal fraction is then subjected to a series of chromatographic steps.
-
Silica (B1680970) Gel Column Chromatography: Initial separation is often achieved on a silica gel column, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Column Chromatography: Further purification can be carried out using size-exclusion chromatography on Sephadex LH-20, which is effective in separating compounds of similar polarity based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual macrocarpals, including this compound, is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Structural Elucidation
The structure of a novel or isolated macrocarpal is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex carbon skeleton and the connectivity of protons and carbons.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems present in the molecule.
Biological Activity and Signaling Pathways
Specific quantitative data on the biological activity of this compound is not currently available in the scientific literature. However, the broader class of macrocarpals has been reported to exhibit a range of biological effects, suggesting potential areas of investigation for this compound.
Table 2: Reported Biological Activities of the Macrocarpal Class of Compounds
| Activity | Description |
| Antimicrobial | Many macrocarpals have demonstrated activity against Gram-positive bacteria, including pathogens of clinical relevance. |
| Antifungal | Some macrocarpals have shown inhibitory effects against various fungal species. |
| Enzyme Inhibition | Certain macrocarpals have been identified as inhibitors of specific enzymes, which could have implications for various therapeutic areas. |
Based on the known mechanisms of other macrocarpals, a potential antifungal mechanism of action for this compound could involve the disruption of fungal cell membranes, leading to increased permeability and subsequent cell death. This process is often associated with the generation of reactive oxygen species (ROS) within the fungal cell.
Diagram: Postulated Antifungal Mechanism of Action for Macrocarpals
Caption: Postulated antifungal mechanism of this compound.
Conclusion and Future Directions
This compound represents one of the many structurally complex and biologically intriguing meroterpenoids found in Eucalyptus species. While its chemical structure is known, a significant gap exists in the scientific literature regarding its discovery, detailed experimental protocols for its isolation, and its specific biological activities and mechanisms of action. The information available for other members of the macrocarpal family provides a solid foundation for future research into this compound. Further studies are warranted to isolate sufficient quantities of this compound, perform comprehensive biological screening to determine its therapeutic potential, and elucidate its specific molecular targets and signaling pathways. Such research will be crucial in unlocking the full potential of this and other related natural products for drug discovery and development.
The Biosynthesis of Macrocarpals in Eucalyptus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids found predominantly in the plant genus Eucalyptus. These compounds have attracted significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the current understanding of the macrocarpal biosynthesis pathway. It details the enzymatic steps involved in the formation of the two key precursors—the phloroglucinol core and the terpenoid moiety—and proposes a hypothetical pathway for their subsequent coupling and modification. This document also includes quantitative data on relevant enzymes, detailed experimental protocols for the extraction and analysis of macrocarpals, and visualizations of the biosynthetic pathways to serve as a resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.
Introduction
Macrocarpals are complex secondary metabolites characterized by a formylated phloroglucinol ring linked to a terpenoid side chain.[1] Their discovery in various Eucalyptus species, such as E. globulus and E. macrocarpa, has spurred research into their potential therapeutic applications.[1] Understanding the biosynthetic pathway of these molecules is crucial for several reasons: it can provide insights into the metabolic capabilities of Eucalyptus, enable biotechnological production of these compounds, and facilitate the chemoenzymatic synthesis of novel analogues with improved pharmacological properties. This guide synthesizes the available literature to present a detailed account of the macrocarpal biosynthesis pathway, from primary metabolites to the final complex structures.
Precursor Biosynthesis: The Two Arms of the Pathway
The biosynthesis of macrocarpals can be conceptually divided into two main branches: the formation of the phloroglucinol core and the synthesis of the terpenoid side chain.
Biosynthesis of the Phloroglucinol Core
The phloroglucinol core of macrocarpals is derived from the polyketide pathway. While the specific enzymes in Eucalyptus have not been fully characterized, the biosynthesis is believed to proceed via a mechanism analogous to that found in microorganisms, involving a type III polyketide synthase.[2]
The key enzyme in this process is phloroglucinol synthase , which catalyzes the cyclization of three molecules of malonyl-CoA to form phloroglucinol.[2][3]
Key Reaction:
3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoASH
Biosynthesis of the Terpenoid Moiety
The terpenoid side chain of macrocarpals is synthesized through the well-established mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which are responsible for the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] For the C10 geranyl moiety commonly found in macrocarpals, one molecule of DMAPP and one molecule of IPP are condensed by geranyl pyrophosphate (GPP) synthase .
Proposed Pathway for Macrocarpal Assembly and Maturation
The precise enzymatic machinery for the coupling of the phloroglucinol and terpenoid moieties in Eucalyptus has yet to be fully elucidated. However, based on the structures of known macrocarpals and related meroterpenoids, a plausible biosynthetic pathway can be proposed. This hypothetical pathway involves prenylation, cyclization, and formylation steps.
Key Proposed Steps:
-
Prenylation: An aromatic prenyltransferase is hypothesized to catalyze the electrophilic addition of geranyl pyrophosphate to the electron-rich phloroglucinol ring. This is a key step in the formation of many meroterpenoids.[5]
-
Cyclization: The geranyl-phloroglucinol intermediate likely undergoes one or more enzyme-catalyzed cyclizations to form the characteristic polycyclic core of the macrocarpal scaffold. The diversity of macrocarpal structures suggests the involvement of multiple cyclases with different specificities.
-
Formylation: The final step in the biosynthesis is the formylation of the phloroglucinol ring, which is a defining feature of macrocarpals. This is likely carried out by one or more formyltransferases.
Quantitative Data
Currently, quantitative data for the enzymes directly involved in the later stages of macrocarpal biosynthesis in Eucalyptus is not available. However, kinetic data for a homologous phloroglucinol synthase from Pseudomonas fluorescens has been reported and is presented here as a reference.
Table 1: Kinetic Parameters of Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens
| Substrate | Km (µM) | kcat (min-1) | Reference |
| Malonyl-CoA | 5.6 | 10 | [2] |
Experimental Protocols
Extraction and Isolation of Macrocarpals
This protocol is a generalized procedure based on methods described in the literature for the isolation of macrocarpals from Eucalyptus leaves.[1]
1. Plant Material Preparation:
- Fresh or air-dried leaves of the desired Eucalyptus species are collected and ground into a fine powder.
2. Defatting (Optional but Recommended):
- The powdered leaf material is first extracted with a non-polar solvent such as n-hexane to remove lipids and other non-polar compounds. This can be done by maceration or Soxhlet extraction.
3. Extraction of Macrocarpals:
- The defatted plant material is then extracted with a polar solvent. A common choice is 95% ethanol (B145695) under reflux.[6]
- The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.
- The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
4. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate (B1210297).
- The macrocarpals will preferentially partition into the ethyl acetate fraction. This fraction is collected and concentrated.
5. Chromatographic Purification:
- Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane to ethyl acetate), is used to separate the compounds based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): Fractions containing the desired macrocarpals are further purified by preparative HPLC, often using a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water.
6. Structure Elucidation:
- The structure of the purified macrocarpals is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
DPP-4 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of isolated macrocarpals against Dipeptidyl Peptidase 4 (DPP-4), a therapeutic target for type 2 diabetes.[1]
Materials:
-
Purified macrocarpal compound dissolved in DMSO.
-
DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplate.
-
Microplate reader capable of fluorescence measurement.
Procedure:
-
In a 96-well microplate, add the assay buffer, DPP-4 enzyme solution, and the macrocarpal solution at various concentrations.
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.
Conclusion and Future Directions
The biosynthesis of macrocarpals in Eucalyptus is a complex process that involves the convergence of the polyketide and terpenoid pathways. While the synthesis of the precursor molecules is well understood, the specific enzymes responsible for the key coupling and modification steps in Eucalyptus remain to be identified and characterized. The proposed biosynthetic pathway in this guide provides a framework for future research, which should focus on the discovery and functional characterization of the putative aromatic prenyltransferases, cyclases, and formyltransferases. Elucidating the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the sustainable production and diversification of these medicinally important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Phloroglucinol, a Platform Chemical, in Arabidopsis using a Bacterial Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An Examination of Macrocarpal L: A Scarcity of Therapeutic Data
Despite a comprehensive search of available scientific literature, no specific information regarding the therapeutic applications, mechanisms of action, or experimental protocols for Macrocarpal L could be identified. This compound, while structurally cataloged, appears to be largely uninvestigated in the context of biological activity and potential medicinal uses.
While the user requested an in-depth technical guide on this compound, the absence of published research, quantitative data, and established experimental findings makes the creation of such a document impossible at this time. The core requirements for data presentation in tabular format, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled due to the lack of source material.
Information is, however, available for other structurally related macrocarpal compounds isolated from Eucalyptus species, notably Macrocarpal A and Macrocarpal C. These compounds have been the subject of preliminary research, revealing potential therapeutic avenues.
Potential Therapeutic Applications of Related Macrocarpals
To provide context within the broader family of these natural products, the following is a summary of findings for other macrocarpals:
-
Macrocarpal A : Investigated for its antibacterial properties.[1][2][3][4] It has shown activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[4][5]
-
Macrocarpal C : Has demonstrated antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes.[6][7][8] Its mechanism of action is believed to involve increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[6][7][8] Additionally, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), suggesting potential applications in the management of type 2 diabetes.[9][10]
-
Macrocarpals B-G : Have been isolated and shown to possess antibacterial activity.[5][11]
-
Macrocarpals H, I, and J : Have demonstrated potent antibacterial activity and are also noted as inhibitors of glucosyltransferase.[12]
-
Macrocarpal I : Has been studied for its potential in inhibiting the growth of colorectal cancer cells by affecting kinase activity, the cytoskeleton, and DNA repair mechanisms, and promoting apoptosis.[13]
A Note on Phaleria macrocarpa
It is important to distinguish this compound from compounds derived from Phaleria macrocarpa. While the nomenclature is similar, Phaleria macrocarpa is a different plant species, and its extracts have been investigated for anti-inflammatory and anti-cancer properties, with different bioactive constituents.[14][15][16][17][18]
Conclusion
Currently, the scientific community has not published research on the therapeutic applications of this compound. Researchers, scientists, and drug development professionals interested in this specific compound will find a significant gap in the literature. Future research is necessary to elucidate any potential biological activities and therapeutic value of this compound.
Should the user be interested, a detailed technical guide on a more thoroughly researched compound, such as Macrocarpal A or Macrocarpal C , could be compiled based on the available data. Such a guide would include the requested quantitative data tables, experimental protocols, and signaling pathway diagrams for the selected compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Configuraitonal and Conformational Analysis of Macrocarpals H, I, and J from Eucalyptus globulus [jstage.jst.go.jp]
- 13. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jppres.com [jppres.com]
- 15. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 16. Phaleria macrocarpa (Scheff.) Boerl.: An updated review of pharmacological effects, toxicity studies, and separation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Macrocarpals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids predominantly isolated from Eucalyptus and Phaleria species, have garnered significant scientific attention for their diverse and potent biological activities. While the user's query specified "Macrocarpal L," a thorough review of existing literature reveals a scarcity of specific data for this particular analogue. Therefore, this technical guide focuses on the preliminary in-vitro screening of well-characterized macrocarpals, including Macrocarpal A, B, C, and I, as well as extracts from their natural sources. This document serves as a comprehensive resource, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to aid researchers in the exploration of these promising natural products.
Antioxidant Activity
The antioxidant potential of macrocarpals and related extracts is a cornerstone of their in-vitro evaluation, often assessed through radical scavenging and reducing power assays.
Data Summary: Antioxidant Assays
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Phaleria macrocarpa fruit ethanol (B145695) extract | DPPH Radical Scavenging | 46.113±1.535 µg/mL | [1] |
| Phaleria macrocarpa fruit water extract | DPPH Radical Scavenging | 59.406±2.089 µg/mL | [1] |
| Phaleria macrocarpa fruit ethanol extract | Ferric Reducing Antioxidant Power (FRAP) | 54.285±1.139 mg AAE/g | [1] |
| Phaleria macrocarpa fruit water extract | Ferric Reducing Antioxidant Power (FRAP) | 42.213±1.103 mg/g of AAE | [1] |
| Phaleria macrocarpa pericarp extract | DPPH Radical Scavenging | 71.97% inhibition | [2] |
| Phaleria macrocarpa mesocarp extract | DPPH Radical Scavenging | 62.41% inhibition | [2] |
| Phaleria macrocarpa pericarp extract | Ferric Reducing Antioxidant Power (FRAP) | 92.35% activity | [2] |
| Phaleria macrocarpa mesocarp extract | Ferric Reducing Antioxidant Power (FRAP) | 78.78% activity | [2] |
AAE: Ascorbic Acid Equivalent
Experimental Protocols
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]
-
Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound/extract solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Add a specific volume of the test compound/extract solution to a microplate well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compound/extract solutions, and a standard (e.g., ascorbic acid).
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound/extract to a microplate well.
-
Add the FRAP reagent to the well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined against a standard curve of a known antioxidant.[1]
-
Workflow for Antioxidant Activity Screening
References
An In-depth Technical Guide on the Core Mechanism of Action Hypotheses of Macrocarpals
A note on Macrocarpal L: Extensive searches of the current scientific literature did not yield any specific information on a compound designated as "this compound." The research community has primarily focused on other members of the macrocarpal family, namely Macrocarpals A, C, and I, which have demonstrated significant biological activities. This guide will therefore focus on the well-documented mechanism of action hypotheses for these related compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Macrocarpals
Macrocarpals are a class of phloroglucinol-sesquiterpene coupled compounds, primarily isolated from various species of the Eucalyptus plant.[1] These natural products have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] This technical guide provides a detailed exploration of the hypothesized mechanisms of action for Macrocarpals A, C, and I, supported by experimental evidence, quantitative data, and visual representations of the implicated signaling pathways.
Macrocarpal A: Antibacterial and Cytotoxic Activities
Macrocarpal A has been identified as a novel antibacterial agent, isolated from the leaves of Eucalyptus macrocarpa.[2][5] Its structure is characterized by a phloroglucinol (B13840) dialdehyde (B1249045) and a diterpene moiety.[2][5] Beyond its antibacterial properties, Macrocarpal A has also demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.[6]
Hypothesized Mechanism of Action
The primary mechanism of action for Macrocarpal A's cytotoxicity is believed to be its interference with the cell cycle. Studies have indicated that treatment with Macrocarpal A can lead to S-phase specific effects, ultimately inhibiting cell proliferation.[6] Additionally, it has been shown to stimulate the synthesis of ceramide in the stratum corneum, which may have implications for skin health and disease.[6]
Experimental Evidence and Protocols
The cytotoxic and antiproliferative activities of Macrocarpal A have been evaluated using various in vitro assays.
Experimental Protocol: Cytotoxicity Assay
-
Cell Line: Human intestinal epithelial cancer cell line Caco-2 and normal cell line 10 FS.[6]
-
Treatment: Cells are incubated with varying concentrations of Macrocarpal A.
-
Analysis: Cell viability is assessed using standard methods such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[6]
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution of cells treated with Macrocarpal A, identifying the specific phase of the cell cycle that is affected.[6]
Quantitative Data
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Macrocarpal A | 10 FS (normal) | Low Cytotoxicity | 50.1 ± 1.12 | [6] |
Diagram: Hypothesized Cytotoxic Mechanism of Macrocarpal A
Caption: Macrocarpal A induces S-phase arrest in cancer cells, inhibiting proliferation.
Macrocarpal C: Antifungal Activity
Macrocarpal C, isolated from Eucalyptus globulus, has demonstrated significant antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes.[7][8] Its mechanism of action appears to be multifaceted, targeting several key cellular processes in fungal cells.[7][8]
Hypothesized Mechanism of Action
The antifungal action of Macrocarpal C is primarily attributed to its ability to induce apoptosis in fungal cells through a cascade of events. This includes increasing the permeability of the fungal membrane, stimulating the production of intracellular reactive oxygen species (ROS), and causing DNA fragmentation.[3][7][8]
Experimental Evidence and Protocols
Several in vitro assays have been employed to elucidate the antifungal mode of action of Macrocarpal C.[7][8]
Experimental Protocol: Fungal Membrane Permeability Test
-
Reagent: SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[7][8]
-
Procedure: T. mentagrophytes cells are treated with Macrocarpal C. The uptake of SYTOX® Green is measured using fluorometry.
-
Interpretation: An increase in fluorescence indicates increased membrane permeability.[7][8]
Experimental Protocol: Reactive Oxygen Species (ROS) Production Test
-
Reagent: 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate, a cell-permeable fluorogenic probe.[7][8]
-
Procedure: Fungal cells are incubated with Macrocarpal C and the probe. The fluorescence, which is proportional to the amount of intracellular ROS, is measured.
-
Interpretation: Increased fluorescence signifies elevated ROS production.[7][8]
Experimental Protocol: DNA Fragmentation Test (TUNEL Assay)
-
Kit: In Situ Cell Death Detection Kit (e.g., from Roche Diagnostics).[8]
-
Procedure: This assay, based on terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL), detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.[7][8]
-
Interpretation: The presence of labeled cells indicates DNA fragmentation, a hallmark of apoptosis.[7][8]
Quantitative Data
| Treatment | Fungal Membrane Permeability (vs. Control) | Intracellular ROS Production (vs. Control) | DNA Fragmentation (vs. Control) | Reference |
| Macrocarpal C | P = 0.0043 | P = 0.0063 | P = 0.0007 | [7] |
Diagram: Antifungal Mechanism of Macrocarpal C
References
- 1. Configuraitonal and Conformational Analysis of Macrocarpals H, I, and J from Eucalyptus globulus [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Formylated Phloroglucinol Meroterpenoids from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylated phloroglucinol (B13840) meroterpenoids (FPMs) are a class of natural products predominantly found in the Myrtaceae family, with the Eucalyptus genus being a particularly rich source.[1][2][3][4][5] These compounds are characterized by a phloroglucinol core, often formylated and acylated, linked to a terpene moiety.[1][2][3][4][5] The structural diversity of FPMs, arising from the variety of terpene skeletons and the substitution patterns on the phloroglucinol ring, has attracted significant interest from the scientific community. This diversity also contributes to a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the isolation, structural elucidation, and biological activities of FPMs from Eucalyptus, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.
Data Presentation: A Quantitative Overview of Bioactive FPMs
The following tables summarize the quantitative data for some of the well-characterized formylated phloroglucinol meroterpenoids isolated from various Eucalyptus species.
Table 1: Cytotoxic Activity of Formylated Phloroglucinol Meroterpenoids from Eucalyptus
| Compound | Eucalyptus Species | Cancer Cell Line | IC50 (µM) | Reference |
| Eucalrobusone C | E. robusta | HepG2 | < 10 | [6] |
| MCF-7 | < 10 | [6] | ||
| U2OS | < 10 | [6] | ||
| Eucalteretial A | E. tereticornis | HCT-116 | 2.94 | [7] |
| HepG2 | 9.01 | [7] | ||
| BGC-823 | 6.45 | [7] | ||
| A549 | 5.42 | [7] | ||
| U251 | 5.33 | [7] | ||
| Eucalteretial C | E. tereticornis | HCT116 | 4.8 | [7] |
Table 2: Antifungal Activity of Formylated Phloroglucinol Meroterpenoids from Eucalyptus
| Compound | Eucalyptus Species | Fungal Strain | MIC50 (µg/mL) | Reference |
| (+)-Eucalrobusone X | E. robusta | Candida albicans | 10.78 | [8] |
| Eucalrobusone U | E. robusta | Candida glabrata | 1.53 | [8] |
| Eucalrobusone J | E. robusta | Candida glabrata | 2.57 | [9] |
| Eucalrobusone P | E. robusta | Candida glabrata | 1.95 | [9] |
| Known Compound 8 | E. robusta | Candida glabrata | 2.49 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of formylated phloroglucinol meroterpenoids from Eucalyptus.
Extraction and Isolation of FPMs
The following is a generalized protocol for the extraction and isolation of FPMs from Eucalyptus leaves, based on common practices in the cited literature.
a. Plant Material Preparation:
-
Fresh or air-dried leaves of the selected Eucalyptus species are collected and ground into a fine powder to increase the surface area for extraction.
b. Extraction:
-
The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727).
-
For a more targeted extraction of FPMs, a widely used method involves an initial extraction with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[10]
-
The resulting crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.
c. Fractionation:
-
The crude extract is typically suspended in water and subjected to liquid-liquid partitioning with immiscible organic solvents. A common sequence is partitioning against n-hexane, followed by ethyl acetate, and then n-butanol. The FPMs are often enriched in the ethyl acetate fraction.
d. Chromatographic Purification:
-
The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Silica gel is the most frequently used stationary phase for the initial separation of major components.[10] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification, with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.
-
Structural Elucidation
The structures of isolated FPMs are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structural assignment:
-
1D NMR: ¹H NMR and ¹³C NMR provide information on the proton and carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
-
Circular Dichroism (CD) Spectroscopy: Experimental and calculated electronic circular dichroism (ECD) spectra are often used to determine the absolute configuration of chiral molecules.
Bioactivity Assays
a. Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the isolated FPMs for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
b. Antifungal Susceptibility Testing (Broth Microdilution Method):
-
The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
The fungal strains are cultured in a suitable broth medium (e.g., RPMI-1640).
-
The isolated FPMs are serially diluted in the broth in 96-well microtiter plates.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition, denoted as MIC50 or MIC90, respectively), which is determined visually or by measuring the optical density.
Mandatory Visualizations
Signaling Pathway Diagram
Some formylated phloroglucinol meroterpenoids have been shown to exhibit their biological effects through the modulation of specific signaling pathways. For instance, certain FPMs can inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense against oxidative stress.
Caption: Inhibition of the Nrf2 signaling pathway by Formylated Phloroglucinol Meroterpenoids.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the isolation and characterization of formylated phloroglucinol meroterpenoids from Eucalyptus.
Caption: General experimental workflow for the isolation and analysis of FPMs.
Conclusion
Formylated phloroglucinol meroterpenoids from Eucalyptus represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic and antifungal activities highlight their potential as lead compounds in drug discovery programs. This technical guide provides a consolidated resource for researchers in the field, offering a summary of quantitative bioactivity data, detailed experimental protocols for their isolation and characterization, and visual representations of their mechanism of action and the experimental workflow. Further research into the structure-activity relationships, biosynthetic pathways, and pharmacological properties of these fascinating molecules is warranted to fully unlock their therapeutic potential.
References
- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 3. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (1) H NMR-Guided Isolation of Formyl-Phloroglucinol Meroterpenoids from the Leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Twelve formyl phloroglucinol meroterpenoids from the leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Formyl Phloroglucinol Meroterpenoids from the Leaves of Eucalyptus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Properties of Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core molecular properties of Macrocarpal L, a natural product isolated from the branches of Eucalyptus globulus. The focus of this document is to present the fundamental molecular formula and weight, which are critical for a wide range of applications in chemical research and drug development, including analytical characterization, dosage calculations, and high-throughput screening.
Molecular Identity and Weight
This compound is a sesquiterpene that has garnered interest within the scientific community.[] Its precise molecular formula and weight are foundational data points for any research involving this compound.
| Property | Value | Source |
| Molecular Formula | C28H40O6 | [][2] |
| Molecular Weight | 472.6 g/mol | [][2] |
| CAS Number | 327601-97-8 | [] |
The molecular formula, C28H40O6, indicates that each molecule of this compound is composed of 28 carbon atoms, 40 hydrogen atoms, and 6 oxygen atoms.[][2] This composition is crucial for understanding the compound's structure and reactivity. The molecular weight of 472.6 g/mol is a calculated value based on the atomic weights of its constituent elements.[][2]
Elemental Composition
The elemental composition of this compound, derived from its molecular formula, is detailed in the table below. This information is essential for techniques such as mass spectrometry and elemental analysis.
| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 28 | 12.011 | 336.308 |
| Hydrogen | H | 40 | 1.008 | 40.320 |
| Oxygen | O | 6 | 15.999 | 95.994 |
| Total | 74 | 472.622 |
Atomic masses are based on standard IUPAC values.
Logical Derivation of Molecular Weight
The following diagram illustrates the straightforward process of calculating the molecular weight of this compound from its molecular formula. This is a fundamental concept in chemistry and is presented here to reinforce the basis of the provided data.
Caption: Workflow for calculating the molecular weight of this compound.
This guide serves as a foundational reference for researchers engaged in the study of this compound. The provided data and its logical underpinnings are essential for accurate and reproducible scientific investigation.
References
Methodological & Application
Application Note and Protocol: Isolation of Macrocarpal L from Eucalyptus globulus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids found in various Eucalyptus species, including Eucalyptus globulus. These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory effects.[1][2] This document provides a detailed protocol for the isolation of macrocarpals from Eucalyptus globulus, with a focus on providing a general method that can be adapted for the isolation of specific macrocarpals like Macrocarpal L. While specific protocols for this compound are not readily available in the literature, the methods described for isolating other macrocarpals, such as A, B, and C, from E. globulus provide a robust framework for its purification.[3]
Data Presentation
Table 1: Physicochemical Properties of Related Macrocarpals
| Property | Value | Reference |
| Molecular Formula (Macrocarpal B) | C₂₈H₄₀O₆ | [1] |
| Molecular Weight (Macrocarpal B) | 472.6 g/mol | [1] |
| Appearance (Macrocarpal B) | Slightly yellowish powder | [1] |
| General Class | Phloroglucinol dialdehyde (B1249045) diterpene | [1] |
Table 2: Reported Yields of Macrocarpals from Eucalyptus Species
| Compound | Yield (mg from 2880 g of leaves) | Source Species | Reference |
| Macrocarpal A | 252.5 | Eucalyptus macrocarpa | [4] |
| Macrocarpal B | 51.9 | Eucalyptus macrocarpa | [4] |
| Macrocarpal C | 20.0 | Eucalyptus macrocarpa | [4] |
| Macrocarpal D | 56.8 | Eucalyptus macrocarpa | [4] |
| Macrocarpal E | 14.6 | Eucalyptus macrocarpa | [4] |
| Macrocarpal F | 11.4 | Eucalyptus macrocarpa | [4] |
| Macrocarpal G | 47.3 | Eucalyptus macrocarpa | [4] |
Note: Yields are highly dependent on the plant material, extraction method, and purification strategy.
Experimental Protocols
This section outlines a general multi-step protocol for the isolation of macrocarpals from Eucalyptus globulus leaves. This protocol is a synthesis of established methodologies for related compounds.[1][3]
1. Plant Material Preparation and Pre-treatment
-
Objective: To prepare the plant material for efficient extraction and remove interfering substances like essential oils.
-
Materials: Fresh or air-dried Eucalyptus globulus leaves, grinder or mill, n-hexane.
-
Protocol:
-
Air-dry fresh Eucalyptus globulus leaves or use pre-dried leaves.
-
Grind the leaves into a coarse powder to increase the surface area for extraction.
-
Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours to remove essential oils.
-
Filter the mixture and discard the n-hexane fraction.
-
Air-dry the plant residue to remove any remaining n-hexane.
-
2. Extraction
-
Objective: To extract the macrocarpal-containing fraction from the pre-treated plant material.
-
Materials: Pre-treated Eucalyptus globulus leaf powder, 95% ethanol, reflux apparatus, rotary evaporator.
-
Protocol:
3. Solvent Partitioning and Fractionation
-
Objective: To separate compounds based on their polarity and enrich the macrocarpal fraction.
-
Materials: Crude extract, chloroform (B151607), methanol (B129727), water, separatory funnel.
-
Protocol:
-
Dissolve the crude extract in a chloroform/methanol/water mixture with a volume ratio of 4:1:5.[3]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the chloroform layer, which will contain the macrocarpals.
-
Concentrate the chloroform fraction under reduced pressure to yield the enriched macrocarpal extract.
-
4. Chromatographic Purification
-
Objective: To isolate individual macrocarpals from the enriched extract. This is a multi-step process often requiring both normal and reverse-phase chromatography.
-
a) Silica (B1680970) Gel Column Chromatography (Normal Phase)
-
Materials: Enriched macrocarpal extract, silica gel, glass column, hexane, ethyl acetate (B1210297), methanol, collection tubes, TLC plates, UV lamp.
-
Protocol:
-
Prepare a silica gel column packed with hexane.
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane/ethyl acetate mixtures (e.g., 50:1, 20:1, 10:1, 1:1) and progressing to pure ethyl acetate and finally methanol.[3]
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
-
b) High-Performance Liquid Chromatography (HPLC) (Reverse Phase)
-
Materials: Partially purified fractions from column chromatography, HPLC system with a C18 column and UV detector, methanol, water, acetonitrile (B52724), formic acid (optional).
-
Protocol:
-
Dissolve the partially purified fractions in the initial mobile phase.
-
Use a C18 reversed-phase column.[1]
-
Employ a gradient elution system, for example, starting with 70% methanol in water and increasing to 100% methanol over 60 minutes.[3] Alternatively, a gradient of acetonitrile and water with 0.1% formic acid can be used to improve peak shape.[1]
-
Set the UV detector at approximately 275 nm to detect the macrocarpals.[1]
-
Collect the peaks corresponding to individual macrocarpals.
-
Assess the purity of the isolated compounds using analytical HPLC.
-
-
5. Structure Elucidation
-
Objective: To confirm the identity of the isolated this compound.
-
Techniques: The structure of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Fractionation of Macrocarpals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in various species of the Eucalyptus genus, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1] These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory effects.[1][2][3] This document provides detailed application notes and experimental protocols for the efficient extraction, fractionation, and purification of macrocarpals to facilitate further research and drug development.
Data Presentation: Quantitative Yields of Macrocarpals
The yields of macrocarpals can vary depending on the plant species, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes the reported yields of various macrocarpals isolated from the leaves of Eucalyptus macrocarpa.[4]
| Compound | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Macrocarpals
This protocol outlines a widely used method for the extraction and initial fractionation of macrocarpals from Eucalyptus leaves.[1][4]
1. Plant Material Preparation:
-
Fresh or air-dried leaves of Eucalyptus macrocarpa or Eucalyptus globulus are used as the starting material.[1]
-
The leaves should be ground into a coarse powder to increase the surface area for efficient extraction.[1]
2. Pre-extraction (Optional but Recommended): Removal of Essential Oils:
-
To minimize interference from abundant essential oils, a pre-extraction step with a non-polar solvent is recommended.[2]
-
Macerate the powdered leaves in n-hexane or petroleum ether at room temperature with occasional stirring for 24 hours.
-
Filter the mixture and discard the n-hexane fraction containing the essential oils.
-
Air-dry the plant residue to remove any remaining solvent.
3. Primary Extraction:
-
The pre-treated plant material is then extracted with a polar solvent. 80% aqueous acetone (B3395972) is a commonly used and effective solvent for this purpose.[1][4] Alternatively, 95% ethanol (B145695) under reflux can be used.[1]
-
Macerate the plant residue in the chosen solvent. The extraction process should be repeated multiple times to ensure the exhaustive extraction of the target compounds.[1]
-
Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
4. Liquid-Liquid Partitioning (Fractionation):
-
This step separates compounds based on their polarity.[1]
-
Suspend the crude extract in water and partition it with an equal volume of ethyl acetate (B1210297).
-
Repeat the partitioning process several times and combine the ethyl acetate fractions. The macrocarpals are typically concentrated in the ethyl acetate fraction.[1]
-
The resulting ethyl acetate fraction is then concentrated under reduced pressure to yield a macrocarpal-enriched fraction.[1]
Protocol 2: Chromatographic Purification of Macrocarpals
This protocol describes the purification of individual macrocarpals from the enriched fraction obtained in Protocol 1.[1][5]
1. Silica (B1680970) Gel Column Chromatography:
-
This is the initial chromatographic step for separating macrocarpals.[1]
-
Stationary Phase: Silica gel.[1]
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.[1][5]
-
Procedure:
-
Pack a silica gel column using a slurry method with a non-polar solvent.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.[1]
-
Elute the column with the chloroform-methanol gradient.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the desired macrocarpals.[1]
-
2. Sephadex LH-20 Column Chromatography (Optional):
-
For further separation of compounds with similar polarities, a Sephadex LH-20 column can be used with methanol as the mobile phase.[5]
3. High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain high-purity macrocarpals is achieved using reversed-phase HPLC.[1][5]
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[1]
-
Example Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile in water is employed. A typical starting point could be 40% acetonitrile, increasing to 100% acetonitrile over 30-40 minutes. The exact gradient will need to be optimized based on the specific column and system used.[1]
-
Detection: A UV detector set at a wavelength of approximately 275 nm is suitable for detecting macrocarpals.[1]
-
Procedure:
-
Pool the fractions from the previous chromatography step containing the target macrocarpal, concentrate them, and dissolve the residue in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to the desired macrocarpal.
-
The purity of the isolated compound can be assessed by analytical HPLC.[1]
-
Signaling Pathways and Mechanisms of Action
While the detailed intracellular signaling pathways for macrocarpals in mammalian cells are still under investigation, their antifungal mechanism of action has been partially elucidated.[1][2]
Antifungal Mechanism of Macrocarpal C:
Research on the antifungal effects of macrocarpal C against the dermatophyte Trichophyton mentagrophytes has revealed a multi-pronged mechanism of action that ultimately leads to fungal cell death.[6] This involves:
-
Disruption of Fungal Cell Membrane: Leading to increased permeability.
-
Generation of Intracellular Reactive Oxygen Species (ROS): Inducing oxidative stress.
-
DNA Fragmentation: Triggering apoptosis-like cell death.[6]
References
Application Notes and Protocols: Preparation of Macrocarpal L Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L is a natural phloroglucinol (B13840) derivative isolated from Eucalyptus species. As a member of the macrocarpal family of compounds, it holds potential for various biological activities, including antimicrobial and anticancer effects. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental integrity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | N/A |
| Molecular Weight | 472.6 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Storage Temperature | 2-8°C | N/A |
Recommended Solvents and Solubility
Table 1: Solvent Recommendations for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary stock solutions | High solubility expected. Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
| Ethanol (B145695) (100%) | Alternative for primary stock solutions | May be suitable for certain applications. Check for complete dissolution. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 472.6 g/mol * 1000 mg/g = 4.726 mg
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh 4.73 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
-
Preparation of Working Solutions
For cell-based assays, the high concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or buffer. To avoid precipitation, it is recommended to perform serial dilutions.
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO or the final aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of solvent.
-
-
Final Dilution:
-
Dilute the 1 mM intermediate stock 1:100 in the final cell culture medium. For example, add 10 µL of the 1 mM stock to 990 µL of cell culture medium to obtain a final concentration of 10 µM.
-
Alternatively, to minimize the final DMSO concentration, directly dilute the 10 mM stock 1:1000. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Mixing:
-
Mix the working solution thoroughly by gentle pipetting or inversion immediately before adding to the cells. Visually inspect for any signs of precipitation.
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, flush immediately with copious amounts of water.
-
Dispose of waste according to institutional and local regulations for chemical waste.
Visualization of Workflows and Potential Mechanisms
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathways of Macrocarpals
Based on the known biological activities of related macrocarpal compounds, the following diagram illustrates potential signaling pathways that this compound might influence. The exact mechanisms for this compound require further investigation.
Application Notes and Protocols for Antifungal Susceptibility Testing of Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol-diterpene adducts isolated from plants of the Eucalyptus species, which have demonstrated a range of biological activities. Notably, compounds within this class, such as Macrocarpal C, have shown promising antifungal properties.[1][2][3] This document provides a detailed protocol for determining the antifungal susceptibility of fungal pathogens to Macrocarpal L, based on established methodologies for natural products and closely related compounds. The primary method described is the broth microdilution assay, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its high-throughput potential and conservation of materials.[4]
Principle of the Assay
The broth microdilution method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. This is achieved by challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][2] This method provides a quantitative measure of the antifungal potency of the test substance.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Macrocarpal C against various fungal strains. This data is provided as a reference for the expected antifungal activity of macrocarpals.
| Fungal Species | Type | MIC Range (µg/mL) | Reference |
| Trichophyton mentagrophytes | Dermatophyte | 1.95 | [1] |
| Trichophyton rubrum | Dermatophyte | Not explicitly quantified in search results | [1] |
| Paecilomyces variotii | Filamentous Fungus | Not explicitly quantified in search results | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of macrocarpals can be a critical factor in ensuring accurate susceptibility testing. Due to their hydrophobic nature, a solvent such as dimethyl sulfoxide (B87167) (DMSO) is often required.
-
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). It is important to note the final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1% v/v in the final assay).
-
Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for the serial dilutions.
-
Fungal Inoculum Preparation
This protocol is based on the CLSI M38-A2 standard for filamentous fungi and can be adapted for yeasts based on CLSI M27.[1][5][6][7]
-
Materials:
-
Fungal culture (e.g., Trichophyton mentagrophytes) grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 7 days at 35°C.[1]
-
Sterile saline (0.85% NaCl)
-
Sterile gauze
-
Spectrophotometer or hemocytometer
-
RPMI-1640 medium
-
-
Procedure:
-
Harvest fungal conidia (for filamentous fungi) or cells (for yeasts) by gently scraping the surface of the agar plate with a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.
-
For filamentous fungi, filter the suspension through sterile gauze to remove hyphal fragments.[1]
-
Adjust the turbidity of the fungal suspension with sterile saline to match a 0.5 McFarland standard, or count the cells/conidia using a hemocytometer.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 1-3 x 10³ colony-forming units (CFU)/mL for filamentous fungi or 0.5-2.5 x 10³ CFU/mL for yeasts in the test wells.[1]
-
Broth Microdilution Assay
This procedure is performed in sterile 96-well microtiter plates.
-
Materials:
-
Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate except for the first column.
-
Add 200 µL of the highest concentration of the this compound working solution to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (containing only medium and inoculum).
-
The twelfth well will serve as the sterility control (containing only medium).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and achieve the target inoculum concentration.
-
Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.[8]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible growth compared to the growth control well.
-
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Proposed Signaling Pathway for Macrocarpal Antifungal Activity
The antifungal mechanism of Macrocarpal C, a related compound, involves multiple cellular targets.[1][2][3] This proposed pathway illustrates these effects.
Caption: Proposed Mechanism of Antifungal Action.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. testinglab.com [testinglab.com]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
Application Notes and Protocols: Reactive Oxygen Species (ROS) Production Assay with Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers various compounds from the Macrocarpal family, such as Macrocarpal A, B, and C, isolated from Eucalyptus species. However, specific biological activity data, particularly concerning Reactive Oxygen Species (ROS) production for Macrocarpal L, is not currently available in published research. Therefore, these application notes and protocols are presented as a representative guide for researchers interested in investigating the effects of this compound on cellular ROS production. The experimental designs and hypothetical data are based on established methodologies for similar natural compounds and the known pro-oxidant activities of related molecules like Macrocarpal C.
Introduction
Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules that are natural byproducts of cellular metabolism. While essential for various signaling pathways, excessive ROS production leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the modulation of intracellular ROS levels by novel compounds is a critical area of research in drug discovery and development.
Macrocarpals are a class of formylated phloroglucinol (B13840) compounds found in Eucalyptus species. While extracts from Eucalyptus have been noted for their antioxidant properties, specific members of the macrocarpal family have demonstrated varied effects on cellular redox states. For instance, Macrocarpal C has been identified as a pro-oxidant, increasing intracellular ROS as part of its antifungal mechanism.[1][2][3][4] This dual potential for antioxidant and pro-oxidant activity within the same chemical family makes the investigation of individual macrocarpals, such as this compound, a compelling research endeavor.
These application notes provide a comprehensive guide to designing and performing a cellular ROS production assay to characterize the effects of this compound. The protocols and data presentation are intended to serve as a robust starting point for researchers in academia and industry.
Principle of the Assay
The most common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Intracellular ROS Production in HT-29 Cells
| Concentration of this compound (µM) | Mean Fluorescence Intensity (MFI) | % Increase in ROS Production (Compared to Control) |
| 0 (Vehicle Control) | 100 ± 8 | 0% |
| 1 | 125 ± 12 | 25% |
| 5 | 180 ± 15 | 80% |
| 10 | 250 ± 22 | 150% |
| 25 | 380 ± 30 | 280% |
| 50 | 520 ± 45 | 420% |
| 100 (Positive Control - H₂O₂) | 600 ± 50 | 500% |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.
Table 2: Comparative Analysis of ROS Production by Different Macrocarpals (Hypothetical Data)
| Compound (10 µM) | Cell Line | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | HT-29 | 100 ± 10 | 1.0 |
| Macrocarpal A | HT-29 | 115 ± 12 | 1.15 |
| Macrocarpal C | HT-29 | 280 ± 25 | 2.8 |
| This compound | HT-29 | 250 ± 22 | 2.5 |
| N-acetylcysteine (NAC) + H₂O₂ | HT-29 | 150 ± 18 | 1.5 |
| H₂O₂ (100 µM) | HT-29 | 600 ± 55 | 6.0 |
This table presents a hypothetical comparison to illustrate how data for this compound could be contextualized with related compounds. Data are not based on published experimental results for this compound.
Experimental Protocols
Materials and Reagents
-
This compound (or other test compounds)
-
Cell line of interest (e.g., HT-29 human colorectal adenocarcinoma cells)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
N-acetylcysteine (NAC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Cell Culture
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Intracellular ROS Production Assay Protocol
-
Cell Seeding:
-
Harvest HT-29 cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10⁴ cells per well in a 96-well black, clear-bottom microplate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with 0.1% DMSO), a positive control (e.g., 100 µM H₂O₂), and a negative control (e.g., cells pre-treated with 1 mM NAC for 1 hour before H₂O₂ addition).
-
Incubate the plate for the desired treatment duration (e.g., 1, 3, or 6 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect the solution from light.
-
After the compound treatment period, remove the treatment media and wash the cells twice with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation with DCFH-DA, wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Visualizations
Caption: Workflow for assessing this compound-induced ROS production.
Caption: Potential mechanism of this compound-induced ROS production.
References
- 1. Therapeutic applications of eucalyptus essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fungal Membrane Permeability Assay for Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of formylated phloroglucinol (B13840) compounds isolated from Eucalyptus species, which have demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for assessing the effects of Macrocarpal L on fungal membrane permeability. Due to the limited availability of specific data for this compound, the experimental data and protocols provided herein are based on studies conducted with the closely related compound, Macrocarpal C, which is expected to have a similar mechanism of action.[1][2][3][4] The primary assay described is the SYTOX® Green uptake assay, a reliable method for quantifying membrane integrity.[1][3][4]
Principle of the SYTOX® Green Assay: SYTOX® Green is a high-affinity nucleic acid stain that is impermeant to live cells with intact plasma membranes.[5][6][7] When the fungal membrane is compromised, for instance by an antifungal agent like a macrocarpal, SYTOX® Green can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the extent of membrane permeabilization.[5]
Data Presentation
The following table summarizes the quantitative data on the effect of Macrocarpal C on the membrane permeability of Trichophyton mentagrophytes, as determined by the SYTOX® Green uptake assay.[1] This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Effect of Macrocarpal C on Fungal Membrane Permeability [1]
| Treatment Group | Concentration (in terms of MIC*) | % Increase in SYTOX® Green Uptake (Mean ± SD) |
| Negative Control | - | 0 ± 0 |
| Macrocarpal C | 0.25 x MIC | 13.6 ± 2.1 |
| Macrocarpal C | 0.5 x MIC | 42.0 ± 3.5 |
| Macrocarpal C | 1 x MIC | 69.2 ± 4.8 |
| Terbinafine HCl | 1 x MIC | 55.0 ± 4.2 |
| Nystatin | 1 x MIC | No discernible impact |
*Minimum Inhibitory Concentration (MIC) of Macrocarpal C against T. mentagrophytes was determined to be 1.95 µg/mL.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential to establish the concentrations of this compound to be used in the membrane permeability assay.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Trichophyton mentagrophytes)
-
This compound
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeast) or 5-7 days (for molds).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a growth control (fungal inoculum in RPMI-1640 without the compound) and a sterility control (RPMI-1640 only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
Protocol 2: Fungal Membrane Permeability Assay using SYTOX® Green
This protocol details the steps to quantify membrane damage caused by this compound.
Materials:
-
Fungal strain of interest
-
This compound (at concentrations relative to its MIC, e.g., 0.25x, 0.5x, 1x MIC)
-
SYTOX® Green nucleic acid stain (e.g., 5 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile 96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Fluorescence microscope with a standard FITC filter set (optional)
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungal culture to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10^7 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the fungal cell suspension to each well of the 96-well plate.
-
Add 100 µL of this compound dilutions (prepared in PBS at 2x the final concentration) to the respective wells.
-
Include a negative control (cells with PBS and DMSO) and a positive control for membrane damage (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours). The optimal incubation time may need to be determined empirically.
-
-
Staining and Measurement:
-
Add SYTOX® Green to each well to a final concentration of 1-5 µM.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and SYTOX® Green only) from all readings.
-
Express the results as a percentage of the fluorescence of the positive control or as a fold-change relative to the negative control.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the SYTOX® Green based fungal membrane permeability assay.
Proposed Signaling Pathway for Macrocarpal-Induced Membrane Damage
Caption: Proposed mechanism of this compound leading to membrane permeabilization.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takara.co.kr [takara.co.kr]
- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. SYTOX Green stain | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Macrocarpal L as an Antibacterial Agent Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L, a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative isolated from Eucalyptus species, has demonstrated significant antibacterial activity, particularly against gram-positive bacteria.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a novel antibacterial agent. The information presented herein is intended to guide the design and execution of in vitro studies to evaluate its efficacy and mechanism of action.
Data Presentation
The antibacterial efficacy of this compound and its related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for various macrocarpals against a selection of gram-positive bacteria.
| Compound | Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 |
| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 |
| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 |
| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against gram-positive bacteria using the broth microdilution method. This is a widely used and standardized technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or microplate reader
-
Incubator
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate growth medium.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Figure 1: Experimental workflow for MIC determination.
Proposed Mechanism of Action
While the exact signaling pathway of this compound's antibacterial activity against gram-positive bacteria is not yet fully elucidated, preliminary studies on related macrocarpal compounds suggest a mechanism involving the inhibition of essential bacterial enzymes. For instance, macrocarpals have been shown to inhibit the activity of proteinases in some bacteria.[3] This enzymatic inhibition likely disrupts critical cellular processes, leading to the cessation of bacterial growth and, potentially, cell death. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound in gram-positive bacteria.
Figure 2: Proposed mechanism of this compound action.
Conclusion
This compound presents a promising avenue for the development of new antibacterial agents against gram-positive pathogens. The protocols and data provided in this document serve as a foundational resource for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and safety, and exploring potential synergistic effects with existing antibiotics.
References
- 1. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Macrocarpal L Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Macrocarpal L extraction from Eucalyptus species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound has been isolated from the branches of Eucalyptus globulus.[] While this is a known source, other Eucalyptus species rich in similar phloroglucinol-diterpene compounds, such as Eucalyptus macrocarpa, may also serve as potential sources.[2] The choice of species can significantly influence the yield and profile of the extracted macrocarpals.
Q2: What is the chemical nature of this compound and why can its extraction be challenging?
A2: this compound is a complex natural product with the molecular formula C₂₈H₄₀O₆.[][3] It belongs to the class of acylphloroglucinols, which consist of a polar phloroglucinol (B13840) dialdehyde (B1249045) core linked to a largely non-polar diterpene moiety. This amphipathic nature presents a challenge in selecting a single optimal solvent for high-yield extraction, often leading to co-extraction of impurities and potential degradation under harsh conditions.
Q3: Are there any critical pre-extraction steps to improve the yield of this compound?
A3: Yes, a crucial pre-treatment step is the removal of essential oils from the plant material. Using a non-polar solvent like n-hexane or petroleum ether to wash the dried and powdered plant material prior to the main extraction can significantly increase the yield of macrocarpals. This initial step minimizes interference from the abundant essential oils during subsequent extraction and purification phases.
Q4: What are the recommended solvents and general conditions for this compound extraction?
A4: A sequential extraction approach is often the most effective. After the initial removal of essential oils with a non-polar solvent, a two-step extraction using ethanol-water mixtures of varying polarities is recommended. An initial extraction with a lower concentration of ethanol (B145695) in water (e.g., 30% w/w) followed by a second extraction of the plant residue with a higher ethanol concentration (e.g., 80% w/w) can effectively isolate macrocarpals. Other reported solvents for similar macrocarpals include 80% aqueous acetone (B3395972) and 95% ethanol under reflux.[2]
Q5: What advanced extraction techniques can be employed to enhance yield and efficiency?
A5: To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be utilized. These methods employ ultrasonic waves or microwaves to disrupt plant cell walls, facilitating a more efficient release of bioactive compounds like this compound. Pressurized Liquid Extraction (PLE) using binary or ternary solvent systems (e.g., CO₂-ethanol-water) has also shown to be highly effective in extracting phenolic compounds from Eucalyptus.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Suboptimal solvent selection. 3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground to increase the surface area. 2. Employ a sequential extraction with solvents of varying polarities (e.g., n-hexane followed by ethanol/water mixtures). 3. Optimize extraction time and temperature; consider using advanced techniques like UAE or MAE to improve efficiency.[5] |
| Inconsistent Yields Between Batches | 1. Variability in plant material (e.g., harvest time, plant age, growing conditions). 2. Minor variations in the extraction protocol (e.g., time, temperature, solvent-to-solid ratio). | 1. Standardize the collection of plant material. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction and purification process. |
| Difficulty in Purifying this compound from Crude Extract | 1. The crude extract is a complex mixture of structurally related macrocarpals and other phytochemicals.[6] 2. Suboptimal chromatographic conditions. | 1. Employ sequential chromatographic techniques. Begin with silica (B1680970) gel column chromatography using a stepwise gradient of solvents (e.g., hexane (B92381)/ethyl acetate (B1210297) or chloroform (B151607)/methanol) to fractionate the extract.[2] 2. Further purify the enriched fractions using reverse-phase High-Performance Liquid Chromatography (HPLC) for higher resolution.[2] |
| Poor Peak Resolution in HPLC | 1. Inadequate mobile phase composition. 2. Incorrect column chemistry. | 1. Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid), can improve the separation of structurally similar macrocarpals.[6] 2. Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) as their varied selectivity can significantly impact resolution.[6] |
Quantitative Data Summary
The following table summarizes the impact of a two-step extraction process on the yield of various macrocarpals from Eucalyptus globulus, which can be indicative of the expected yields for this compound.
| Extraction Protocol | First Solvent | Second Solvent | Macrocarpal A (mg/100g) | Macrocarpal B (mg/100g) | Macrocarpal C (mg/100g) |
| Two-Step Maceration | 30% (w/w) Ethanol in Water | 80% (w/w) Ethanol in Water | Data not specified | Data not specified | Data not specified |
Note: While a patented high-yield method is mentioned, specific quantitative data for each macrocarpal under these exact conditions was not available in the provided search results. The principle of sequential extraction with varying ethanol concentrations is the key takeaway for optimizing yield.
Experimental Protocols
Protocol 1: High-Yield Sequential Maceration
This protocol is adapted from a patented method designed to maximize the yield of macrocarpals.
-
Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any remaining n-hexane.
-
First Extraction: a. Submerge the essential oil-free residue in a 30% (w/w) ethanol in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.
-
Second Extraction: a. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.
-
Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.
Protocol 2: Purification by Column Chromatography and HPLC
This protocol outlines a general procedure for the purification of this compound from the crude extract.
-
Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate). b. Prepare a silica gel column packed with a non-polar solvent (e.g., hexane). c. Load the dissolved extract onto the column. d. Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane or methanol in chloroform.[2] e. Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Reversed-Phase HPLC: a. Combine the fractions enriched with this compound and concentrate them. b. Dissolve the concentrated fraction in the HPLC mobile phase. c. Purify the sample using a reversed-phase C18 column.[6] d. Use a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid, as the mobile phase.[6] e. Collect the peak corresponding to this compound based on retention time and UV detection (e.g., at 280 nm).[6]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low or inconsistent extraction yields.
References
- 2. benchchem.com [benchchem.com]
- 3. This compound | C28H40O6 | CID 9847648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and trends in extraction techniques to recover polyphenols compounds from apple by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Resolution in Macrocarpal L HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Macrocarpal L.
Frequently Asked Questions (FAQs)
Q1: What is poor peak resolution and why is it a problem?
A1: Poor peak resolution in HPLC refers to the incomplete separation of adjacent peaks in a chromatogram. Ideally, each compound should appear as a sharp, symmetrical peak that returns to the baseline before the next peak elutes. When resolution is poor, peaks overlap, which can lead to inaccurate quantification and difficulty in correctly identifying the compounds.
Q2: My this compound peak is showing significant tailing. What are the likely causes?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds like this compound.[1] The primary causes include:
-
Secondary Interactions: The phenolic hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the surface of silica-based C18 columns. These interactions can lead to some molecules being retained longer, causing tailing.[1]
-
Mobile Phase pH: this compound contains multiple phenolic hydroxyl groups, making it an acidic compound. If the pH of the mobile phase is close to the pKa of these groups, both ionized and non-ionized forms of the molecule will be present, leading to inconsistent retention and peak tailing.[1] Phloroglucinol, a core structural component of this compound, has pKa values around 8.5 and 8.9.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[4]
Q3: I'm observing peak fronting for my this compound peak. What does this indicate?
A3: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can point to specific issues such as:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak shape.[4]
-
Low Column Temperature: In some instances, a column temperature that is too low can contribute to peak fronting.[5]
Q4: How does the mobile phase composition affect the resolution of this compound?
A4: The mobile phase composition is a critical factor in achieving good peak resolution. For reversed-phase HPLC of this compound, the mobile phase typically consists of an aqueous component (often acidified) and an organic modifier (like acetonitrile (B52724) or methanol).
-
Organic Modifier Percentage: Increasing the percentage of the organic modifier will decrease the retention time of this compound. A lower percentage will increase retention, which can sometimes improve the separation from other compounds.[6]
-
Mobile Phase pH: As this compound is acidic, the pH of the mobile phase should be controlled. To ensure sharp peaks, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the analyte. For the phenolic hydroxyl groups in this compound, an acidic mobile phase (e.g., pH 2.5-3.5) will suppress their ionization, leading to better peak shape.[5]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are experiencing peak tailing with this compound, follow these steps:
-
Lower the Mobile Phase pH: The most effective way to reduce tailing for phenolic compounds is to add an acid to the aqueous portion of your mobile phase. This protonates the residual silanol groups on the column, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns (Type B) that are well end-capped will have fewer active silanol sites available for secondary interactions.
-
Reduce Sample Concentration: Prepare a more dilute sample and inject it to see if the peak shape improves. This will help determine if column overload is the issue.
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to water. Sometimes, changing the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter selectivity and improve peak shape.
Guide 2: Resolving Poor Separation Between Peaks
If this compound is not well-separated from other components in your sample, consider the following:
-
Adjust the Mobile Phase Strength: To increase the separation between two closely eluting peaks, you can often increase the retention by decreasing the percentage of the organic solvent in the mobile phase.[6]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation and may improve the resolution between co-eluting peaks.
-
Modify the Mobile Phase pH: If the interfering peak has different acidic or basic properties than this compound, adjusting the pH of the mobile phase can alter the retention times of the two compounds differently, leading to better separation.[6]
-
Consider a Different Column: If changes to the mobile phase do not provide adequate resolution, trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.[7]
Quantitative Data Summary
The following tables summarize how changes in HPLC parameters can affect the analysis of compounds like this compound.
Table 1: Effect of Mobile Phase Composition on Retention Time
| % Acetonitrile in Water (with 0.1% Formic Acid) | Expected Retention Time of this compound | Peak Shape |
| 70% | Shorter | May be broad if elution is too fast |
| 60% | Moderate | Often optimal |
| 50% | Longer | May improve resolution from early eluting peaks |
Table 2: Troubleshooting Summary for Poor Peak Resolution
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions, Mobile phase pH too high | Lower mobile phase pH with an acid (e.g., 0.1% formic acid), Use a high-purity, end-capped column. |
| Peak Fronting | Column overload, Sample solvent too strong | Reduce sample concentration, Dissolve sample in mobile phase. |
| Poor Separation | Inappropriate mobile phase strength, Poor selectivity | Decrease percentage of organic solvent, Change organic solvent (e.g., ACN to MeOH), Adjust mobile phase pH. |
| Split Peaks | Column void or contamination, Sample solvent mismatch | Flush or replace the column, Inject sample in a weaker solvent.[4] |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be necessary for your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a linear gradient of 40% B to 100% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector at approximately 275 nm.[8]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B).
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Key parameters influencing HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. Cas 108-73-6,Phloroglucinol | lookchem [lookchem.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and removing impurities from Macrocarpal L samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from Macrocarpal L samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be isolated?
This compound is a type of formylated phloroglucinol (B13840) meroterpenoid. These compounds are primarily isolated from various Eucalyptus species, with Eucalyptus globulus and Eucalyptus macrocarpa being the most commonly cited sources for a range of macrocarpals.[1]
Q2: What are the common impurities found in this compound preparations?
The most prevalent impurities are other structurally similar macrocarpals, such as Macrocarpal A, B, and C, which are often co-extracted.[2] Other potential impurities from Eucalyptus extracts include a variety of phenolic compounds, flavonoids, tannins, and terpenoids.[2] Essential oils are also a significant component of the crude extract and should be removed in a pre-extraction step.
Q3: What is the recommended method for assessing the purity of a this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the purity of this compound.[2] A well-developed HPLC method can successfully separate this compound from its related impurities, enabling accurate quantification of its purity.
Q4: What are the general storage conditions for purified this compound?
To prevent degradation, it is recommended to store this compound in a cool, dry, and dark environment.[2] For prolonged storage, refrigeration or freezing in a tightly sealed container is advisable.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Class |
| Macrocarpal A | C₂₈H₄₀O₆ | 472.6 | Phloroglucinol Diterpene |
| Macrocarpal B | C₂₈H₄₀O₆ | 472.6 | Phloroglucinol Diterpene |
| Macrocarpal C | C₂₈H₃₈O₆ | 470.6 | Phloroglucinol Diterpene |
| Flavonoids (e.g., Quercetin) | C₁₅H₁₀O₇ | 302.24 | Flavonol |
| Tannins (e.g., Gallic Acid) | C₇H₆O₅ | 170.12 | Phenolic Acid |
| Terpenoids (e.g., Eucalyptol) | C₁₀H₁₈O | 154.25 | Monoterpenoid |
Table 2: Comparison of Extraction Methods on Macrocarpal Yields from Eucalyptus Leaves
| Extraction Protocol | First Solvent | Second Solvent | Macrocarpal A (mg/100g) | Macrocarpal B (mg/100g) | Macrocarpal C (mg/100g) |
| Comparative Example | 70% Ethanol | - | 110 | 120 | 150 |
| Optimized Method | 30% Ethanol | 80% Ethanol | 180 | 200 | 260 |
| Optimized Method | Water | 80% Ethanol | 170 | 190 | 250 |
| Optimized Method | 30% Ethanol | Ethanol | 180 | 200 | 260 |
Data adapted from Patent US9402407B2. This table illustrates a significant enhancement in the yield of all three macrocarpals when employing the optimized two-step extraction method in comparison to a single extraction with 70% ethanol.
Experimental Protocols
Protocol 1: High-Yield Extraction of Macrocarpals
This protocol is based on a patented method designed to maximize the yield of macrocarpals.
1. Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to eliminate any remaining n-hexane.
2. First Extraction: a. Submerge the essential oil-free residue in a 30% (w/w) ethanol-in-water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.
3. Second Extraction: a. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-in-water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.
4. Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.
Protocol 2: Purification of this compound by Column Chromatography
1. Column Preparation: a. Prepare a slurry of silica (B1680970) gel in an appropriate non-polar solvent (e.g., n-hexane). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Equilibrate the column by running the starting mobile phase through it.
2. Sample Loading: a. Dissolve the crude Macrocarpal-rich extract in a minimal amount of the starting mobile phase. b. Adsorb the dissolved extract onto a small amount of silica gel. c. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
3. Elution: a. Begin elution with a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate). b. Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol). c. Collect fractions of the eluate continuously.
4. Fraction Analysis: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. b. Pool the fractions that show a high concentration of the target compound.
Protocol 3: HPLC Method for Purity Analysis and Final Purification
This protocol provides a general method for the analytical HPLC of this compound. Optimization may be required based on the specific instrument and column used.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or phosphoric acid
-
This compound standard (if available)
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
5. Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with a standard or by using a mass spectrometer.
-
Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total peak area.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC
| Potential Cause | Suggested Solution |
| Inadequate mobile phase composition | Optimize the mobile phase gradient. A shallower gradient of acetonitrile or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid or acetic acid), can improve separation.[3] |
| Incorrect column chemistry | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). The varied selectivity of different stationary phases can significantly impact the resolution of structurally similar compounds.[3] |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Peak Tailing
| Potential Cause | Suggested Solution |
| Interaction with active sites on the silica backbone of the column | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block silanol (B1196071) groups.[3] |
| Secondary silanol interactions | Lower the mobile phase pH to <3.5; use a high-purity, end-capped column. |
| Column degradation | Test the column's performance with a standard mix or replace it with a new column. |
Issue 3: Low Recovery of this compound
| Potential Cause | Suggested Solution |
| Irreversible adsorption to the column | Ensure the mobile phase pH is appropriate for the compound's stability and solubility. Consider using a different stationary phase. |
| Degradation on the column | Work at lower temperatures and ensure the mobile phase is not strongly basic, as phloroglucinol compounds can be susceptible to degradation under alkaline conditions. |
| Sample precipitation on the column | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Issue 4: Inconsistent Yields Between Batches
| Potential Cause | Suggested Solution |
| Variability in plant material | The chemical composition of plants can vary depending on the season of harvest, age of the plant, and growing conditions. Standardize the collection of plant material (e.g., time of year, plant age). |
| Inconsistent extraction protocol | Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to different outcomes. Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction and purification process. |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship for troubleshooting common issues.
References
Technical Support Center: Preventing Macrocarpal L Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Macrocarpal L in aqueous solutions during experiments.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the aqueous medium.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many complex natural products, is likely a hydrophobic compound with limited solubility in aqueous solutions. Direct addition of a concentrated stock in an organic solvent to an aqueous medium can cause a rapid solvent shift, leading to immediate precipitation.
-
High Stock Solution Concentration: The concentration of the this compound stock solution may be too high, exceeding its solubility limit upon dilution into the aqueous phase.
Solutions:
-
Optimize Stock Solution & Dilution Technique:
-
Prepare a high-concentration primary stock of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by using sonication or gentle warming.
-
Perform serial dilutions. Instead of adding the concentrated stock directly to your final volume, create an intermediate dilution in a smaller volume of your aqueous medium or phosphate-buffered saline (PBS).
-
Add the diluted stock to the final volume of the medium slowly, while gently vortexing or swirling, to prevent a sudden change in solvent polarity.[1]
-
-
Reduce Final Concentration: If precipitation persists, consider lowering the final experimental concentration of this compound.
Issue: this compound precipitates over time in the incubator.
Possible Causes:
-
Temperature and pH Shifts: Changes in temperature and pH between the benchtop and a CO2 incubator can affect the solubility of compounds. The CO2 environment can alter the pH of the medium, potentially impacting the solubility of pH-sensitive compounds.[2]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the experimental medium over time, leading to precipitation.[2]
Solutions:
-
Pre-condition the Medium: Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding this compound.[2]
-
Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration in your incubator to maintain a stable pH.[2]
-
Conduct a Stability Test: Test the stability of this compound in your specific medium over the intended duration of the experiment to observe for any time-dependent precipitation.
Issue: Alternative methods are needed due to sensitivity to solvents or the need for higher concentrations.
Possible Causes:
-
Cellular Toxicity of Solvents: The final concentration of solvents like DMSO may be toxic to the cells or interfere with the experimental assay.[2]
-
Insufficient Solubilization: Standard dilution methods may not be sufficient to maintain this compound in solution at the desired concentration.
Solutions:
-
Utilize Solubilizing Agents (Excipients):
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Based on common practices for hydrophobic compounds, 100% DMSO is a recommended starting solvent for creating a high-concentration stock solution.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?
To minimize potential solvent-induced effects, the final concentration of DMSO should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell-based experiments, although some robust cell lines may tolerate up to 0.5%.[1][2] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q3: Are there other solvents I can try?
While DMSO is the most common, other organic solvents like ethanol (B145695) or acetone (B3395972) can also be used to dissolve hydrophobic compounds.[1] However, their compatibility with your experimental system and their potential for cytotoxicity should be carefully evaluated.
Q4: My compound still precipitates. What else can I do?
If you have optimized your dilution technique and are still observing precipitation, consider using formulation strategies such as the inclusion of surfactants or cyclodextrins.[1][3] If the issue persists, it may be necessary to investigate more advanced formulation approaches like lipid-based formulations or drug nanoparticles, though these require more extensive development.[4]
Data Summary
Table 1: Recommended Final Concentrations of Common Solvents and Excipients
| Substance | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.1% (up to 0.5% for robust systems) | Always include a vehicle control.[1][2] |
| Tween® 80 | ≤ 0.1% | Can be cytotoxic at higher concentrations.[1] |
| HP-β-CD | Varies (start with 1:1 or 1:2 molar ratio to this compound) | Generally low cytotoxicity. |
Experimental Protocols
Protocol 1: Optimized Dilution of this compound
-
Prepare a Primary Stock: Dissolve this compound in 100% DMSO to create a concentrated primary stock solution (e.g., 10-100 mM). Use sonication or gentle warming (do not exceed 37°C) to ensure it is fully dissolved.
-
Pre-warm Medium: Pre-warm your aqueous experimental medium to the final experimental temperature (e.g., 37°C).
-
Intermediate Dilution: Perform an intermediate dilution of the primary stock in a small volume of the pre-warmed medium or PBS.
-
Final Dilution: Slowly add the intermediate dilution to the final volume of the pre-warmed medium while gently swirling or vortexing.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
Protocol 2: Solubilization using Tween® 80
-
Prepare a Tween® 80 Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water. Filter-sterilize this solution using a 0.22 µm filter.
-
Combine with this compound Stock: In a sterile microcentrifuge tube, add the required volume of your this compound DMSO stock solution.
-
Add Tween® 80: Add the 10% Tween® 80 stock solution to the this compound/DMSO mixture to achieve a final Tween® 80 concentration that is 5-10 times the molar concentration of this compound.[1]
-
Vortex: Vortex the mixture thoroughly.
-
Final Dilution: Slowly add this mixture to your final volume of aqueous medium.
-
Control: Remember to include a vehicle control containing both DMSO and Tween® 80 at the same final concentrations.
Protocol 3: Solubilization using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Gentle warming may be required for complete dissolution.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Complexation: Add the this compound solution dropwise to the HP-β-CD solution while stirring vigorously. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.[1]
-
Equilibration: Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature).
-
Final Dilution: Add the this compound/HP-β-CD complex to your final aqueous medium.
Visualizations
References
Addressing inconsistent biological activity of Macrocarpal L in assays
Welcome to the technical support center for Macrocarpal L bioassays. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the variable biological activity of this compound in experimental assays. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or no bioactivity with this compound in our assays. What are the potential primary causes?
A1: Inconsistent bioactivity of natural products like this compound can stem from several factors. The primary areas to investigate are the compound's integrity, solubility, and its interaction with the assay system. It is crucial to ensure the compound has not degraded and is completely dissolved in your assay medium.[1] Natural products can be promiscuous, leading to multiple bioactivities that may interfere with one another.[2]
Q2: How can we be sure about the quality and purity of our this compound sample?
A2: The purity of this compound is critical for reproducible results. It is advisable to verify the purity of your sample using methods like High-Performance Liquid Chromatography (HPLC). For instance, the purity of a related compound, Macrocarpal C, was confirmed to be higher than 95% by HPLC before use in antifungal susceptibility tests.[3] If you have isolated the compound yourself, ensure that the extraction and purification protocols are robust and reproducible.
Q3: What is the best way to dissolve this compound for use in aqueous bioassays?
A3: Macrocarpals, being lipophilic, can have poor solubility in aqueous solutions, which can lead to precipitation and a lower effective concentration.[1] It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] When preparing your final dilutions in the aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced toxicity to cells.[1] Visual inspection for any precipitation in your stock solution and final dilutions is a critical step.[1]
Q4: Could the observed bioactivity be due to non-specific effects or assay interference?
A4: Yes, this is a common issue with natural product screening.[2][4] Compounds can interfere with the assay technology itself (e.g., fluorescence quenching or enhancement) or exhibit cytotoxicity at higher concentrations, which can be misinterpreted as specific activity.[1] It is important to run appropriate controls to identify and rule out such interferences. For example, related macrocarpals have been shown to aggregate in solution, which can lead to non-linear and complex inhibition curves.[5][6]
Troubleshooting Guide
Issue 1: Low or No Biological Activity
Question: We are not observing the expected biological activity of this compound. What troubleshooting steps can we take?
Answer:
Several factors could be contributing to the lack of observed bioactivity. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Compound Integrity and Purity:
-
Purity Check: If possible, re-assess the purity of your this compound sample using analytical techniques like HPLC.
-
Degradation: Natural products can be sensitive to storage conditions.[7] Ensure your sample has been stored correctly (typically at -20°C or -80°C in a desiccated, dark environment). Consider using a fresh batch of the compound if degradation is suspected.[1] The stability of natural products can be affected by factors like pH and the type of solvent used.[7]
2. Optimize Compound Solubility:
-
Solvent Choice: Prepare your stock solution in a suitable organic solvent such as DMSO or ethanol.
-
Visual Inspection: Carefully check for any signs of precipitation in both your stock solution and the final assay dilutions.[1]
-
Sonication: Gentle sonication can sometimes help in dissolving the compound.
3. Review Assay Conditions:
-
Cell-Based Assays:
-
Cell Health: Ensure your cells are healthy and within a consistent passage number range.[1]
-
Incubation Time: Optimize the incubation time of the compound with the cells. The kinetics of the biological response can vary.
-
-
Enzyme-Based Assays:
-
Enzyme Activity: Confirm the activity of your enzyme with a known positive control.
-
Compound Interference: Test for non-specific inhibition by running the assay in the absence of the enzyme.
-
4. Consider Compound-Specific Properties:
-
Aggregation: Be aware that related macrocarpals can self-aggregate, which might affect their activity.[5][6] This can sometimes be mitigated by including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer (ensure the detergent itself doesn't interfere with the assay).
Issue 2: High Variability Between Replicates and Experiments
Question: We are seeing significant variability in our results with this compound. How can we improve reproducibility?
Answer:
High variability is a common challenge in bioassays.[1] The following steps can help improve the consistency of your results:
1. Standardize Protocols:
-
Detailed SOPs: Ensure that all experimental steps are clearly documented in a standard operating procedure (SOP) and followed consistently by all personnel.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dilutions and reagent additions.[8]
2. Control for Experimental Conditions:
-
Environmental Factors: Maintain consistent temperature, humidity, and CO2 levels for cell-based assays.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability. Ensure proper storage of all reagents.[8]
3. Address Compound-Related Variability:
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Solubility Issues: Inconsistent solubility can lead to variable effective concentrations. Ensure the compound is fully dissolved before each use.
Data on Related Macrocarpals
While specific quantitative data for this compound is limited in the public domain, the biological activities of structurally related macrocarpals from Eucalyptus species have been reported. This information can provide a valuable reference for your own studies.
| Compound | Biological Activity | Organism/Assay | Reported Potency |
| Macrocarpal A | Antibacterial | Bacillus subtilis, Staphylococcus aureus | MIC < 0.2 µg/mL and 0.4 µg/mL, respectively[9] |
| Macrocarpals B-G | Antibacterial | Not specified | Antibacterial activity reported[10] |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | MIC determined by CLSI M38-A2 method[11] |
| DPP-4 Inhibition | Human DPP-4 | 90% inhibition at 50 µM[6] |
Experimental Protocols
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from methods used for Macrocarpal C and can serve as a starting point for assessing the antifungal activity of this compound.[3][11]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Trichophyton mentagrophytes) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 7 days.
-
Prepare a suspension of conidia in sterile saline.
-
Adjust the suspension to a final concentration of 1–3 × 10³ CFU/mL in RPMI-1640 medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
-
-
Assay Procedure:
-
Add an equal volume of the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (a known antifungal agent) and a negative control (medium with inoculum and DMSO, but no compound).
-
Also, include a sterility control (medium only).
-
Incubate the plate at 35°C for an appropriate duration (e.g., 48-96 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Visualizations
Hypothesized Signaling Pathway for Macrocarpal-Induced Fungal Cell Death
This diagram illustrates a potential mechanism of action for macrocarpals against fungal cells, based on studies of Macrocarpal C.[3][12]
Caption: Hypothesized pathway of this compound antifungal activity.
Troubleshooting Workflow for Inconsistent Bioactivity
This workflow provides a logical sequence of steps to diagnose and resolve issues with assay variability.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Macrocarpal Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of macrocarpals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method to separate Macrocarpal B?
A good starting point is a reversed-phase HPLC method. Macrocarpal B is well-suited for separation on a C8 or C18 column using a mobile phase consisting of a water/methanol (B129727) or water/acetonitrile (B52724) gradient.[1] The addition of a small amount of acid, such as formic, acetic, or phosphoric acid, can significantly improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column.[1][2]
Q2: Which organic modifier should I choose: acetonitrile or methanol?
Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase chromatography for macrocarpal separation.[3][4]
-
Acetonitrile often provides lower backpressure and has a lower UV cutoff (around 190 nm), making it suitable for low-wavelength detection.[3]
-
Methanol is a more cost-effective and less toxic option.[3]
The choice between the two can also affect the selectivity of the separation, so it is often beneficial to screen both during method development.[3][4]
Q3: Should I use isocratic or gradient elution for macrocarpal separation?
For complex samples like plant extracts containing multiple macrocarpals and other phytochemicals, gradient elution is generally necessary.[1][5] A gradient allows for the effective separation of compounds with a wide range of polarities, leading to sharper peaks and improved resolution.[5][6] Isocratic elution, where the mobile phase composition remains constant, is simpler and more suitable for routine analysis of less complex samples.[5][7]
Q4: How does pH affect the separation of macrocarpals?
The pH of the mobile phase is a critical parameter, especially for improving peak shape.[8][9] Acidifying the mobile phase, typically to a pH of around 3.0 with formic acid or phosphoric acid, helps to suppress the ionization of residual silanol groups on the silica-based stationary phase.[1][2] This minimizes undesirable secondary interactions between the analytes and the stationary phase, which can cause peak tailing.[1]
Q5: What are the common impurities found with Macrocarpal B?
The most common impurities are other structurally related macrocarpals, such as Macrocarpal A and C, which are often co-extracted from the plant material.[2] Other potential impurities from Eucalyptus extracts can include various phenolic compounds, flavonoids, and tannins.[2]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of macrocarpals.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[2] |
| Incorrect organic modifier. | Switch the organic modifier (e.g., from methanol to acetonitrile) to alter selectivity.[4][10] | |
| Incorrect column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) as they offer different selectivities.[2] | |
| Peak Tailing | Secondary interactions with active silanol groups on the column. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[1][2] |
| Sample overload. | Reduce the injection volume or the concentration of the sample.[2] | |
| Low Recovery | Irreversible adsorption of macrocarpals to the column. | Ensure the mobile phase pH is appropriate for the stability and solubility of the compounds. Consider a different stationary phase if the problem persists.[2] |
| On-column degradation. | Work at a lower temperature and ensure the mobile phase is properly degassed to prevent oxidation.[2] | |
| Ghost Peaks | Contamination in the sample, solvent, or HPLC system. | Use high-purity solvents and filter all samples and mobile phases. Flush the HPLC system thoroughly.[2] |
| Fluctuating Retention Times | Inaccurate mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently. Even a 1% error in the organic solvent concentration can alter retention times.[1] |
| Column temperature variations. | Use a column oven to maintain a stable temperature.[11] |
Experimental Protocols
Protocol 1: Analytical HPLC for Macrocarpal B Purity Assessment
This protocol outlines a general method for the analytical HPLC of Macrocarpal B. Optimization may be required based on the specific instrument and column used.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases before use.[2]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm[2]
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)[2]
-
4. Sample Preparation:
-
Dissolve the Macrocarpal B sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Protocol 2: Preparative HPLC for Macrocarpal B Isolation
This protocol provides a starting point for the preparative separation of Macrocarpal B.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and fraction collector
-
Reversed-phase C18 column (preparative scale)
-
HPLC-grade acetonitrile and water
-
Formic acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
3. Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min)
-
Column Temperature: Ambient
-
Detection Wavelength: 275 nm[12]
-
Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile in water is employed.[12] The specific gradient profile should be optimized based on analytical scale separations.
4. Sample Preparation:
-
Dissolve the enriched macrocarpal fraction in the initial mobile phase.
-
Filter the sample to remove any particulate matter.
5. Procedure:
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the Macrocarpal B peak based on the chromatogram.
-
Pool the collected fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Common Organic Modifiers for Reversed-Phase HPLC
| Property | Acetonitrile | Methanol |
| Polarity Index | 5.8 | 5.1 |
| UV Cutoff | ~190 nm[3] | ~205 nm[3] |
| Viscosity (at 20°C) | 0.37 cP | 0.60 cP |
| Elution Strength | Higher for less polar compounds | Higher for more polar compounds |
| Selectivity | Different from methanol, can be advantageous for method development.[3][4] | Different from acetonitrile, can be advantageous for method development.[3][4] |
| Cost | Higher | Lower[3] |
| Toxicity | Higher | Lower[3] |
Table 2: Example Gradient Programs for Macrocarpal Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Profile |
| 0.0 | 50 | 50 | Isocratic Hold |
| 5.0 | 50 | 50 | Start Gradient |
| 25.0 | 10 | 90 | Linear Gradient |
| 30.0 | 10 | 90 | Isocratic Hold (Wash) |
| 30.1 | 50 | 50 | Re-equilibration |
| 35.0 | 50 | 50 | End of Run |
| This is an example gradient program and should be optimized for specific applications.[2] |
Visualizations
Caption: Workflow for HPLC analysis of macrocarpals.
Caption: Logic for troubleshooting poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. biotage.com [biotage.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
Light sensitivity and photodegradation of Macrocarpal L
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and investigating the light sensitivity and potential photodegradation of Macrocarpal L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a natural product isolated from the branches of Eucalyptus globulus. It is a phloroglucinol-diterpene adduct. Its chemical structure contains several moieties that could be susceptible to degradation, including a phloroglucinol (B13840) ring, aldehyde groups, and a complex terpene structure. These groups are known to be sensitive to environmental factors such as light, oxygen, and temperature.
Q2: Is this compound sensitive to light?
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may manifest in several ways, including:
-
Color Change: A change in the color of the compound, either in solid form or in solution.
-
Reduced Potency: A decrease in the biological activity of the compound in your experiments.
-
Changes in Chromatographic Profile: Appearance of new peaks or changes in the peak shape and area of the parent compound when analyzed by techniques like HPLC.
-
Alteration of Spectroscopic Properties: Changes in the UV-Vis or other spectroscopic profiles.
Q4: How should I store this compound to minimize potential photodegradation?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.
-
At low temperatures: Refrigeration or freezing can slow down the rate of chemical degradation.
-
Under an inert atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with this compound. | Photodegradation of the stock solution or during the experiment. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect solutions from light by using amber vials or covering with foil. 3. Minimize the exposure of your experimental setup to ambient and direct light. 4. Analyze the purity of your stock solution by HPLC before and after an experiment to check for degradation products. |
| A noticeable change in the color of the this compound solution. | Oxidation or photodegradation. | 1. Discard the discolored solution. 2. Review your storage and handling procedures to ensure the compound is protected from light and oxygen. 3. Consider using deoxygenated solvents for preparing solutions. |
| Appearance of unknown peaks in the chromatogram of a this compound sample. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard of this compound. 2. If new peaks are present, it is likely that the sample has degraded. 3. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing[5][6][7][8].
Objective: To evaluate the intrinsic photostability of this compound and identify potential degradation products.
Materials:
-
This compound
-
Solvent (e.g., methanol, ethanol, or a solvent relevant to the intended use)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
HPLC system with a UV detector or a mass spectrometer.
-
Aluminum foil.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Place the solution in transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil.
-
-
Exposure:
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC or LC-MS.
-
Compare the chromatograms of the exposed sample, the dark control, and a freshly prepared standard solution.
-
Calculate the percentage of degradation and identify any major degradation products.
-
Data Presentation:
Table 1: Summary of Forced Photodegradation of this compound
| Condition | Exposure Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Observations |
| Light (Visible + UVA) | 0 | 100 | 0 | Clear, colorless solution |
| 6 | [Insert Data] | [Insert Data] | [e.g., Slight yellowing] | |
| 12 | [Insert Data] | [Insert Data] | [e.g., Significant peak decay] | |
| 24 | [Insert Data] | [Insert Data] | [e.g., Multiple new peaks] | |
| Dark Control | 24 | [Insert Data] | [Insert Data] | No significant change |
Visualizations
References
Long-term stability of Macrocarpal L at -20°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Macrocarpal L at -20°C. The information aims to ensure experimental reproducibility by minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound?
For long-term storage, it is recommended to store this compound at -20°C or below in a tightly sealed container.[1] As a phenolic compound, lower temperatures are generally better for preserving its chemical integrity over extended periods.[1] For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable, though not ideal.
Q2: How sensitive is this compound to light?
This compound, like other phenolic compounds, is likely susceptible to photodegradation.[1] It is crucial to protect it from light by storing it in an amber vial or a container wrapped in aluminum foil.[1] All handling and preparation of solutions should be performed under subdued light conditions.
Q3: What is the best way to store this compound in solution?
If you need to store this compound in solution, using a high-purity, anhydrous solvent such as ethanol (B145695) or DMSO is advisable.[1][2] Whenever possible, prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or below in a tightly capped vial to prevent solvent evaporation and exposure to air. The stability of phenolic compounds in solution can be influenced by the solvent and storage temperature.[1]
Q4: Can I store this compound at room temperature?
Storing this compound at room temperature is not recommended for any significant length of time. Exposure to ambient temperatures, especially in the presence of light and oxygen, can accelerate its degradation.[1]
Q5: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in the color of the solid compound or its solutions. However, significant degradation can occur without any visible changes.[1] Therefore, analytical methods such as HPLC are necessary to accurately assess purity and degradation over time.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments.
This could be due to the degradation of this compound. Follow this troubleshooting guide to investigate.
Caption: Troubleshooting workflow for inconsistent experimental results.
Stability Data
The following tables present hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.
Table 1: Example Stability of Solid this compound
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| -20°C, Dark | 0 Months | 99.5 | White to off-white powder |
| 6 Months | 99.2 | No change | |
| 12 Months | 98.9 | No change | |
| 24 Months | 98.5 | No change | |
| 4°C, Dark | 0 Months | 99.5 | White to off-white powder |
| 6 Months | 97.8 | No change | |
| 12 Months | 96.1 | Slight yellowish tint | |
| 25°C, Light | 0 Months | 99.5 | White to off-white powder |
| 1 Month | 85.3 | Yellowish powder | |
| 3 Months | 70.1 | Yellow-brown powder |
Table 2: Example Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Timepoint | Concentration by HPLC (mM) | Number of Degradation Peaks |
| -80°C | 0 Days | 10.0 | 0 |
| 30 Days | 9.9 | 1 (minor) | |
| 90 Days | 9.8 | 1 (minor) | |
| -20°C | 0 Days | 10.0 | 0 |
| 30 Days | 9.5 | 2 | |
| 90 Days | 8.8 | 4 | |
| 4°C | 0 Days | 10.0 | 0 |
| 7 Days | 8.9 | >5 | |
| 14 Days | 7.5 | >5 |
Experimental Protocols
Protocol: Assessing Long-Term Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound over time.
Caption: Experimental workflow for a long-term stability study.
1. Sample Preparation:
-
Solid Compound: Aliquot solid this compound into multiple amber glass vials to avoid repeated opening of the main stock.
-
Solutions: Prepare a stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO or ethanol.[1][2] Aliquot this solution into single-use amber glass vials.
2. Storage Conditions:
-
Store the vials under the various conditions to be tested (e.g., -80°C, -20°C, 4°C, and 25°C).[1] Include conditions with and without light exposure to assess photosensitivity.[1]
3. Timepoints:
-
Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).[1]
4. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.[2]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for phenolic compounds.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound.
-
Analysis: At each timepoint, inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Potential Degradation Pathway
As a phenolic compound, this compound is susceptible to oxidation. The following diagram illustrates a plausible, generic degradation pathway. The exact degradation products would need to be identified experimentally.
Caption: Plausible oxidative degradation pathway for this compound.
References
Technical Support Center: Investigating Macrocarpal L Self-Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of Macrocarpal L self-aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its self-aggregation a subject of investigation?
This compound is a natural product isolated from the branches of Eucalyptus globulus[]. It belongs to a class of compounds known as macrocarpals, which are composed of a phloroglucinol (B13840) dialdehyde (B1249045) and a diterpene moiety[2][3]. Structurally related compounds, such as Macrocarpal C, have demonstrated a tendency to self-aggregate in solution, and this aggregation may be linked to its biological activity, such as the inhibition of dipeptidyl peptidase 4 (DPP-4)[4][5]. Investigating the self-aggregation of this compound is crucial as this property can significantly impact its solubility, membrane permeability, and overall efficacy and reliability in biological assays[6].
Q2: What are the initial indicators that this compound might be aggregating in my solution?
Initial signs of aggregation can include:
-
Increased Turbidity: A noticeable cloudiness or haziness in the solution, which can be quantified by measuring absorbance at 600 nm (A600nm)[4].
-
Inconsistent Assay Results: High variability or a sudden change in activity within a narrow concentration range in biological assays can suggest aggregation is influencing the compound's interaction with its target[4][5].
-
Precipitation: The compound falling out of solution over time, even at concentrations where it was initially soluble.
-
Broadening of NMR Signals: In ¹H-NMR spectra, signals may become broader and less defined, indicating a change in the chemical environment and reduced molecular mobility due to aggregate formation[4][7].
Q3: Which experimental techniques are recommended for studying this compound self-aggregation?
Several biophysical techniques are suitable for detecting and characterizing small molecule aggregation. The choice of technique depends on the specific information required (e.g., size, shape, kinetics). Key methods include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution by analyzing the fluctuations in scattered light caused by Brownian motion. It is highly sensitive to the presence of larger aggregates[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can measure the self-diffusion coefficient of molecules, which decreases as they form larger aggregates[6][10]. Changes in chemical shifts and signal broadening in ¹H-NMR can also indicate aggregation[7].
-
Transmission Electron Microscopy (TEM): Allows for direct visualization of the morphology and size of aggregates. Cryogenic TEM (cryo-TEM) is particularly useful for observing structures in their native, hydrated state[11][12].
-
UV-Visible Spectroscopy: Can be used to monitor changes in turbidity or to use specific dyes that change their fluorescence properties upon binding to aggregates[13][14].
Experimental Protocols & Troubleshooting Guides
Experimental Workflow for Investigating Self-Aggregation
The following diagram outlines a logical workflow for investigating the potential self-aggregation of this compound.
Caption: A general workflow for the investigation of this compound self-aggregation.
Dynamic Light Scattering (DLS)
Protocol:
-
Sample Preparation: Prepare a series of this compound concentrations in the desired buffer. The buffer must be meticulously filtered through a 0.22 µm or smaller filter to remove dust.
-
Instrument Setup: Allow the DLS instrument to stabilize at the desired temperature (e.g., 25°C), as temperature affects solvent viscosity and diffusion[9].
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes. Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution and the Polydispersity Index (PDI). A PDI below 0.2 indicates a monodisperse sample, while higher values suggest a wider size distribution or the presence of aggregates[15].
Troubleshooting Guide:
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| "My results are inconsistent between runs." | 1. Sample contamination (dust).2. Presence of air bubbles.3. Sample instability (ongoing aggregation). | 1. Re-filter all buffers and solutions immediately before use. Ensure cuvettes are scrupulously clean.2. Centrifuge the sample briefly to remove bubbles.3. Perform time-course measurements to monitor stability. |
| "The PDI is very high (>0.7)." | The sample is highly polydisperse, which may be unsuitable for standard DLS analysis[15]. This strongly indicates multiple aggregate species are present. | 1. Try measuring at a lower concentration to see if aggregation is reduced.2. Use TEM as an orthogonal method to visualize the different particle populations[16]. |
| "I see a very large particle size, but I expect a small molecule." | DLS is highly sensitive to large particles because scattering intensity is proportional to the radius to the sixth power (r⁶)[9][17]. A tiny fraction of large aggregates or dust can dominate the signal. | 1. Filter the sample again. Centrifuge at high speed to pellet larger aggregates and measure the supernatant.2. Cross-validate with a different technique like size-exclusion chromatography (SEC) or NMR[17][18]. |
| "My particle size appears smaller at high concentrations." | This can be due to multiple scattering effects, where photons scatter more than once before reaching the detector, leading to an artificially fast loss of correlation[19]. | Perform a serial dilution of the sample and extrapolate the size to zero concentration to find the true hydrodynamic size[19]. |
NMR Spectroscopy
Protocol (DOSY):
-
Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., D₂O with a co-solvent like DMSO-d₆ if needed) at various concentrations.
-
Instrument Setup: Use a spectrometer equipped with a pulsed-field gradient probe. The experiment measures the decay of NMR signal intensity as a function of gradient strength.
-
Data Acquisition: Acquire a series of 1D ¹H spectra with increasing gradient strengths.
-
Data Analysis: Process the 2D DOSY spectrum. The y-axis will represent the diffusion coefficient. A single species will show signals aligned horizontally. The formation of larger aggregates will result in the appearance of signals with a lower diffusion coefficient.
Troubleshooting Guide:
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| "The signals in my ¹H-NMR spectrum are very broad." | 1. Aggregation is occurring, leading to slower molecular tumbling and faster T₂ relaxation.2. The compound is exchanging between monomeric and aggregated states on the NMR timescale. | 1. This is a strong indicator of aggregation[7]. Compare spectra at different concentrations and temperatures.2. Lowering the temperature may slow the exchange and sharpen signals for individual species. |
| "My DOSY experiment shows multiple diffusion coefficients for this compound." | The sample contains a mixture of monomers and one or more aggregate species coexisting in solution. | This confirms aggregation. You can estimate the relative populations from the signal intensities and calculate the approximate size of the aggregates using the Stokes-Einstein equation. |
Transmission Electron Microscopy (TEM)
Protocol (Negative Staining):
-
Sample Preparation: Apply a small droplet (3-5 µL) of the this compound solution to a glow-discharged, carbon-coated TEM grid for 1-2 minutes.
-
Wicking: Blot away the excess liquid with filter paper.
-
Staining: Immediately apply a droplet of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Final Blot: Blot away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid in a TEM at an appropriate magnification. Aggregates will appear light against a dark background of the stain.
Troubleshooting Guide:
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| "I can't see any particles, or the contrast is very poor." | 1. The aggregates are too small or have low density.2. The stain is not interacting well with the sample.3. Electron beam damage is destroying the aggregates[11]. | 1. Increase the concentration of this compound. 2. Try a different negative stain (e.g., phosphotungstic acid).3. Use low-dose imaging techniques. For sensitive samples, consider cryo-TEM to observe them in a vitrified, unstained state[11][12]. |
| "The images show artifacts that don't look like my sample." | Drying artifacts or stain crystallization can occur during sample preparation. | 1. Optimize staining and drying times.2. Use cryo-TEM, which avoids staining and air-drying artifacts by flash-freezing the sample in its native solution state[12]. |
Data Summary and Visualization
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | [] |
| Molecular Weight | 472.6 g/mol | [] |
| Source | Eucalyptus globulus | [] |
| Related Compound (Macrocarpal A) XLogP3 | 6.2 | [20] |
| Observed Behavior of Related Compound (Macrocarpal C) | Forms aggregates in solution | [4][5] |
Logical Flow for DLS Troubleshooting
This diagram provides a decision-making framework for troubleshooting common issues encountered during DLS experiments.
Caption: A troubleshooting decision tree for Dynamic Light Scattering (DLS) results.
Conceptual Model of Aggregation
The following diagram illustrates a hypothetical pathway for the self-aggregation of this compound, from individual molecules to larger assemblies.
References
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Aggregation : Research : Day Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. oaepublish.com [oaepublish.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. particletechlabs.com [particletechlabs.com]
- 16. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 18. Real-time observation of protein aggregates in pharmaceutical formulations using liquid cell electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Macrocarpal A | C28H40O6 | CID 454457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Structure of Macrocarpal L: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is a critical step in the journey from discovery to application. This guide provides a comprehensive overview of the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of Macrocarpal L, a complex phenolic compound. We present a comparative analysis of expected analytical data, a detailed experimental protocol, and visual workflows to aid in the design and interpretation of your experiments.
This compound, with a molecular formula of C28H40O6 and a molecular weight of 472.6 g/mol , belongs to the family of formylated phloroglucinol (B13840) compounds, which are known for their diverse biological activities. LC-MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, is an indispensable tool for the structural confirmation of such molecules.
Comparative Data for LC-MS Analysis
The structural confirmation of this compound via LC-MS relies on the accurate measurement of its mass and the interpretation of its fragmentation pattern. Below is a summary of the expected quantitative data for this compound, based on the analysis of structurally similar macrocarpals.
| Parameter | Expected Value (m/z) | Ion Type | Notes |
| Parent Ion | 471.274 | [M-H]⁻ | The deprotonated molecule, commonly observed in negative ion mode electrospray ionization (ESI). |
| Fragment Ion 1 | 453.263 | [M-H-H₂O]⁻ | Loss of a water molecule from the parent ion. |
| Fragment Ion 2 | 443.269 | [M-H-CO]⁻ | Loss of a carbonyl group from the parent ion. |
| Fragment Ion 3 | 249.076 | [C₁₃H₁₃O₅]⁻ | Corresponds to the isopentyl diformyl phloroglucinol moiety, a characteristic fragment for this class of compounds[1][2]. |
| Fragment Ion 4 | 207.112 | [C₁₅H₂₃O]⁻ | Represents the terpene moiety after cleavage from the phloroglucinol core[1]. |
Experimental Protocol for LC-MS Analysis of this compound
This section outlines a detailed methodology for the LC-MS analysis of this compound. This protocol is based on established methods for the analysis of phenolic compounds and other macrocarpals and may require optimization for specific instrumentation and sample matrices.
Sample Preparation
-
Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol (B129727) or acetone.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected molecular fragmentation, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of the Bioactivities of Macrocarpal L and Macrocarpal C
A detailed examination of the current scientific literature reveals a significant disparity in the available research on the bioactivities of Macrocarpal L and Macrocarpal C. While Macrocarpal C has been the subject of numerous studies elucidating its antifungal, antibacterial, anticancer, and enzyme-inhibiting properties, data on the biological effects of this compound remains scarce. This guide provides a comprehensive comparison based on the existing evidence, highlighting the well-documented bioactivities of Macrocarpal C and presenting the limited information available for this compound within the broader context of the macrocarpal family.
Macrocarpals are a class of phloroglucinol-diterpenoid adducts found in various Eucalyptus species, which have garnered considerable interest for their therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a comparative overview of the bioactivities of this compound and the more extensively studied Macrocarpal C, supported by available experimental data and methodologies.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the bioactivities of this compound and Macrocarpal C. Due to the limited research on this compound, its activity is inferred from studies on a mixture of macrocarpals.
Antibacterial Activity
Macrocarpals have demonstrated notable efficacy against Gram-positive bacteria. While specific data for this compound is not available, a study on macrocarpals B through G, isolated from Eucalyptus macrocarpa, provides an indication of its potential antibacterial action. Macrocarpal C has been more specifically studied against various bacterial strains.
| Compound | Bacterial Strain | Method | Endpoint | Result | Reference |
| This compound (in mixture B-G) | Bacillus subtilis | Broth Dilution | MIC | 0.78-3.13 µg/mL | [1] |
| Staphylococcus aureus | Broth Dilution | MIC | 0.78-3.13 µg/mL | [1] | |
| Micrococcus luteus | Broth Dilution | MIC | 0.78-3.13 µg/mL | [1] | |
| Mycobacterium smegmatis | Broth Dilution | MIC | 0.78-3.13 µg/mL | [1] | |
| Macrocarpal C | Porphyromonas gingivalis | Broth Dilution | MIC | >100 µg/mL |
Note: The data for this compound is based on a study of a mixture of macrocarpals B-G, which were found to have similar antibacterial spectra and activity levels.
Antifungal Activity
Extensive research has been conducted on the antifungal properties of Macrocarpal C, particularly against the dermatophyte Trichophyton mentagrophytes. There is currently no available data on the antifungal activity of this compound.
| Compound | Fungal Strain | Method | Endpoint | Result | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | Broth Microdilution (CLSI M38-A2) | MIC | 1.95 µg/mL | [2][3] |
| Trichophyton rubrum | Not specified | MIC | Not specified | [2] | |
| Paecilomyces variotii | Not specified | MIC | Not specified | [2] |
Anticancer Activity
Macrocarpal C has shown cytotoxic effects against human cancer cell lines. No information is currently available for the anticancer activity of this compound.
| Compound | Cell Line | Method | Endpoint | Result (IC₅₀) | Reference |
| Macrocarpal C | A549 (Human lung carcinoma) | SRB assay | IC₅₀ | < 10 µM | |
| HL-60 (Human promyelocytic leukemia) | MTT assay | IC₅₀ | < 10 µM |
Enzyme Inhibitory Activity
A comparative study on the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes treatment, revealed potent activity for Macrocarpal C. Data for this compound is not available.
| Compound | Enzyme | Method | Endpoint | Result (% Inhibition @ Concentration) | Reference |
| Macrocarpal C | Dipeptidyl Peptidase-4 (DPP-4) | Colorimetric Assay | % Inhibition | 90% @ 50 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The antibacterial activity of macrocarpals is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (CLSI M38-A2)
The antifungal activity of Macrocarpal C against filamentous fungi like Trichophyton mentagrophytes is determined following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol.[4]
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). The final inoculum concentration is adjusted to 1–3 × 10³ CFU/mL in RPMI-1640 medium.[2]
-
Drug Dilution: Serial twofold dilutions of Macrocarpal C are prepared in a 96-well microtiter plate with RPMI-1640 medium.
-
Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for a duration determined by the growth rate of the fungus (typically 4-7 days).
-
MIC Determination: The MIC is the lowest concentration of Macrocarpal C that causes a significant inhibition of fungal growth compared to the drug-free control.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of Macrocarpal C on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Macrocarpal C for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the bioactivity and analysis of macrocarpals.
Conclusion
This comparative guide underscores the significant research focus on Macrocarpal C, which has demonstrated a broad spectrum of promising bioactivities, including potent antifungal, antibacterial, anticancer, and DPP-4 inhibitory effects. In stark contrast, this compound remains largely uncharacterized, with its bioactivity profile yet to be established. The limited available data suggests that this compound may possess antibacterial properties similar to other members of the macrocarpal family.
The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these fascinating natural products. Future studies are critically needed to isolate and characterize this compound and to perform direct comparative analyses against Macrocarpal C and other macrocarpals. Such research will be instrumental in unlocking the full therapeutic potential of this important class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrocarpal L and Fluconazole: Minimum Inhibitory Concentration and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Macrocarpal L and the widely used antifungal drug, fluconazole (B54011). The focus is on their minimum inhibitory concentration (MIC) against various fungal pathogens and their distinct mechanisms of action. While direct comparative MIC data for this compound against a broad spectrum of fungi is limited in publicly available research, this guide synthesizes the existing experimental data to offer a comprehensive overview for the research and drug development community.
Executive Summary
Fluconazole, a triazole antifungal, is a cornerstone in the treatment of fungal infections, primarily targeting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Its efficacy against a wide range of yeasts, particularly Candida and Cryptococcus species, is well-documented. This compound, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, represents a class of natural compounds with demonstrated antifungal potential. Research on the closely related compound, Macrocarpal C, reveals a multi-faceted mechanism of action that includes disruption of fungal membrane integrity, induction of oxidative stress through the production of reactive oxygen species (ROS), and triggering of apoptotic cell death.
This guide presents available MIC data for both compounds, details the standardized experimental protocols for determining these values, and provides visual representations of their respective signaling pathways and the experimental workflow for MIC determination.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available MIC data for Macrocarpal C and fluconazole against various fungal species. It is crucial to note that the data for Macrocarpal C is currently limited to a single dermatophyte species, highlighting a significant gap in the existing research. The provided fluconazole data represents a compilation from multiple studies to illustrate its broad-spectrum activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal C
| Fungal Species | MIC (µg/mL) |
| Trichophyton mentagrophytes | 1.95[1][2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) Range for Fluconazole against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1024 |
| Candida glabrata | 0.5 - 1024 |
| Candida parapsilosis | 0.5 - 64 |
| Candida tropicalis | 0.25 - 1024 |
| Cryptococcus neoformans | 0.125 - 256 |
| Aspergillus fumigatus | 16 - >64 |
Experimental Protocols
The determination of MIC is a critical step in assessing the in vitro efficacy of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results across different laboratories.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is commonly used for testing the susceptibility of yeasts like Candida and Cryptococcus species to antifungal agents such as fluconazole.
-
Preparation of Antifungal Stock Solution: A stock solution of fluconazole is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Preparation of Inoculum: The yeast isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is then prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Microdilution Plate Setup: A series of two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. Each well will contain 100 µL of the diluted antifungal agent.
-
Inoculation: 100 µL of the standardized yeast inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no antifungal agent).
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This protocol is employed for testing the susceptibility of filamentous fungi, such as Trichophyton mentagrophytes, to antifungal compounds like Macrocarpal C.[1][2][3]
-
Preparation of Antifungal Stock Solution: A stock solution of Macrocarpal C is prepared in an appropriate solvent (e.g., DMSO).
-
Preparation of Inoculum: The filamentous fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed. Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.
-
Microdilution Plate Setup: Serial two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: The wells are inoculated with the standardized conidial suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 48-96 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for fluconazole and Macrocarpal C.
Caption: Mechanism of action of fluconazole, inhibiting ergosterol biosynthesis.
Caption: Proposed mechanism of action of Macrocarpal C.
Experimental Workflow
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: General workflow for MIC determination by broth microdilution.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectra of Macrocarpal A and Other Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Macrocarpal A and other related macrocarpal compounds isolated from Eucalyptus species. The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.
Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in Eucalyptus plants.[1][2] Several of these compounds, notably Macrocarpal A and a series of related molecules (B through G), have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][3] This has led to growing interest in their potential as novel antimicrobial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of macrocarpals is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available data for Macrocarpal A and the closely related Macrocarpals B-G are summarized below.
| Bacterial Strain | Macrocarpal A MIC (µg/mL) | Macrocarpals B-G MIC (µg/mL) | Gram Staining |
| Bacillus subtilis | < 0.2[4] | 0.78 - 3.13[1] | Gram-positive |
| Staphylococcus aureus | 0.4[4] | 0.78 - 3.13[1] | Gram-positive |
| Micrococcus luteus | Not Reported | 0.78 - 3.13[1] | Gram-positive |
| Mycobacterium smegmatis | Not Reported | 0.78 - 3.13[1] | Acid-fast |
| Porphyromonas gingivalis | Inhibited[5][6] | Inhibited[6][7] | Gram-negative |
| Prevotella intermedia | Not Reported | Inhibited[6][7] | Gram-negative |
| Prevotella nigrescens | Not Reported | Inhibited[6][7] | Gram-negative |
| Treponema denticola | Not Reported | Inhibited[6][7] | Gram-negative |
Note: While specific MIC values for Macrocarpal A against all listed periodontopathic bacteria are not detailed in the provided sources, studies confirm its inhibitory activity against P. gingivalis.[5][6] It is important to note that no information was found for a compound designated "Macrocarpal L" in the reviewed literature.
Experimental Protocols
The data presented in this guide are derived from standard microbiological and phytochemical procedures. Below are the detailed methodologies for the key experiments.
Isolation and Purification of Macrocarpals
The isolation of macrocarpals from Eucalyptus leaves is a multi-step process involving extraction and chromatography.[1][2]
-
Extraction : Leaves of Eucalyptus macrocarpa are extracted with 80% acetone.[1] The resulting extract is then fractionated with ethyl acetate.[1]
-
Fractionation : The process yields several fractions (strongly acidic, weakly acidic, alkaline, and neutral). The neutral fraction typically exhibits the highest antibacterial activity.[1][2]
-
Chromatography : The active neutral fraction is subjected to a series of chromatographic purifications:
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[1][8]
-
Inoculum Preparation : The bacterial strain to be tested is cultured in a suitable broth medium until it reaches a standardized turbidity, typically equivalent to the 0.5 McFarland standard.[7]
-
Serial Dilution : The purified macrocarpal compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The microtiter plates are incubated under conditions appropriate for the specific bacterium (e.g., 37°C for 24-48 hours).[7]
-
MIC Determination : The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.[1][7]
Proposed Mechanism of Antibacterial Action
While the precise molecular targets of macrocarpals are still under investigation, studies on related phloroglucinol derivatives suggest a multi-faceted mechanism of action. The primary modes are believed to be the disruption of the bacterial cell membrane and the induction of oxidative stress.[7]
Summary and Conclusion
The available data indicate that Macrocarpal A exhibits potent antibacterial activity against Gram-positive bacteria, with MIC values lower than those reported for the group of Macrocarpals B-G against the same species.[1][4] Both Macrocarpal A and other macrocarpals demonstrate inhibitory effects against pathogenic Gram-negative oral bacteria, such as Porphyromonas gingivalis.[6]
The primary differences in their antibacterial spectrum appear to be in the degree of potency rather than the range of susceptible organisms. The shared phloroglucinol dialdehyde diterpene structure likely contributes to a common mechanism of action involving cell membrane disruption and oxidative stress.[1][7] Further research is required to elucidate the specific structure-activity relationships that account for the observed differences in potency and to explore the full therapeutic potential of these natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Macrocarpal L antifungal activity in different fungal strains
A detailed guide for researchers and drug development professionals on the in-vitro antifungal activity of Macrocarpal C, with a comparative analysis against established antifungal agents.
This guide provides an objective comparison of the antifungal performance of Macrocarpal C, a natural compound isolated from Eucalyptus globulus, against various fungal strains. The data presented is based on published experimental findings, offering a valuable resource for researchers in mycology and pharmacology. The primary focus of this analysis is on dermatophytes, a group of fungi responsible for common skin, hair, and nail infections.
Quantitative Efficacy Summary
The antifungal activity of Macrocarpal C and comparator drugs is summarized below, with the Minimum Inhibitory Concentration (MIC) being the key metric for potency. A lower MIC value indicates greater efficacy. The data presented for Trichophyton mentagrophytes is derived from a comprehensive study on the antifungal mode of action of Macrocarpal C.[1] While the same study demonstrated inhibitory activity against Trichophyton rubrum and Paecilomyces variotii, specific MIC values were not provided in the referenced literature.[1]
| Fungal Strain | Macrocarpal C | Terbinafine (B446) | Nystatin (B1677061) |
| Trichophyton mentagrophytes | 1.95 | 0.625 | 1.25 |
| Trichophyton rubrum | Inhibitory | Not Reported | Not Reported |
| Paecilomyces variotii | Inhibitory | Not Reported | Not Reported |
| Candida albicans | No Data Available | - | - |
| Aspergillus fumigatus | No Data Available | - | - |
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Macrocarpal C and Standard Antifungal Agents. "Inhibitory" indicates that the compound was shown to inhibit the growth of the fungal strain, but a specific MIC value was not available in the reviewed literature.[1] "-" indicates that no comparative data was available in the specific studies reviewed.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the efficacy of an antifungal agent. The following protocol is based on the standardized M38-A2 broth microdilution method by the Clinical and Laboratory Standards Institute (CLSI), as cited in the primary research on Macrocarpal C.[1][2]
Broth Microdilution MIC Assay (CLSI M38-A2)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
1. Inoculum Preparation:
- Fungal isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar, at 25-30°C until sporulation is evident.
- A suspension of fungal conidia (spores) is prepared in sterile saline or RPMI-1640 medium.
- The suspension is adjusted to a standardized concentration (e.g., 0.4 to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
2. Antifungal Agent Preparation:
- A stock solution of Macrocarpal C (or a comparator drug) is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized fungal suspension.
- Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
- The plates are incubated at a temperature and duration appropriate for the fungal species being tested (e.g., 28-35°C for 48-96 hours for dermatophytes).
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure turbidity.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in evaluating and the mechanism of Macrocarpal C's antifungal activity, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action
Research into the antifungal mode of action of Macrocarpal C against T. mentagrophytes has revealed a multi-faceted mechanism that ultimately leads to fungal cell death.[1] The primary effects observed are:
-
Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to increased permeability. This was found to be more potent than the effects of terbinafine and nystatin at the same MIC.[1]
-
Induction of Reactive Oxygen Species (ROS): The compound triggers an increase in intracellular ROS, leading to oxidative stress and damage to cellular components.[1]
-
DNA Fragmentation: A consequence of the increased ROS and cellular stress is the fragmentation of fungal DNA, a hallmark of apoptosis (programmed cell death).[1]
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DPP-4 Inhibition by Macrocarpals A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Dipeptidyl Peptidase-4 (DPP-4) inhibitory activities of three closely related natural compounds: macrocarpal A, macrocarpal B, and macrocarpal C. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of their potential as therapeutic agents.
Quantitative Comparison of DPP-4 Inhibition
The inhibitory effects of macrocarpals A, B, and C on human recombinant DPP-4 were evaluated, with macrocarpal C demonstrating significantly higher potency. The following table summarizes the key findings from in vitro assays.
| Compound | Concentration | % DPP-4 Inhibition | Positive Control (Diprotin) | Concentration for Positive Control | % Inhibition by Positive Control |
| Macrocarpal A | 500 µM | 30% | Diprotin | 25 µM | 30% |
| Macrocarpal B | 500 µM | 30% | Diprotin | 25 µM | 30% |
| Macrocarpal C | 50 µM | 90% | Diprotin | 25 µM | 30% |
Data sourced from Kato et al., 2017.[1]
Experimental Protocols
The following section details the methodology employed for the in vitro DPP-4 inhibition assay as described in the primary literature.
Materials:
-
Human recombinant Dipeptidyl Peptidase-4 (DPP-4) enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Macrocarpals A, B, and C (test compounds)
-
Diprotin (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Solvent for compounds (e.g., DMSO)
-
96-well microplate
-
Incubator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Reagents:
-
Test compounds (macrocarpals A, B, C) and the positive control (diprotin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to achieve the desired final concentrations for the assay.
-
The DPP-4 enzyme and its substrate are diluted to their working concentrations in the assay buffer.
-
-
Assay Reaction:
-
The assay is performed in a 96-well microplate.
-
Into each well, the following are added in a specific order:
-
A solution of the test compound or control.
-
The diluted DPP-4 enzyme solution.
-
The reaction is initiated by the addition of the DPP-4 substrate solution.
-
-
-
Incubation:
-
The microplate is incubated at 37°C for a period of 30 minutes to allow the enzymatic reaction to proceed.
-
-
Quantification of Inhibition:
-
Following incubation, the amount of product liberated by the enzymatic cleavage of the substrate is quantified using an LC-MS system.
-
The percentage of DPP-4 inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of the untreated (enzyme only) control.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of DPP-4 inhibition, the following diagrams are provided.
References
Validating the Apoptotic Mode of Action of Macrocarpals: A Comparative Guide to the TUNEL Assay
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TUNEL assay for validating the apoptotic mode of action of macrocarpals, using the available data for Macrocarpal C as a representative compound due to the current lack of published data for Macrocarpal L.
This guide details the experimental protocols, presents quantitative data, and compares the TUNEL assay with alternative methods for detecting apoptosis.
This compound: An Overview
This compound is a natural product with a defined chemical structure. However, as of late 2025, there is a notable absence of published scientific literature detailing its specific biological activities, including its mode of action and whether it induces apoptosis. In contrast, the closely related compound, Macrocarpal C, has been shown to induce apoptosis, and its effects have been validated using the TUNEL assay.[1][2][3] Therefore, this guide will use Macrocarpal C as a surrogate to illustrate the application of the TUNEL assay in validating the apoptotic potential of this class of compounds.
The TUNEL Assay: A Gold Standard for Detecting DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The principle of the assay involves the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][5] This incorporation of labeled nucleotides allows for the identification and quantification of apoptotic cells.
Experimental Workflow
The general workflow for a TUNEL assay involves several key steps: sample preparation (fixation and permeabilization), the enzymatic labeling reaction, and subsequent detection and analysis.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. TUNEL Apoptosis Assay (Chromogenic) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Synergistic Potential of Macrocarpals and Related Phloroglucinol Derivatives with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of synergistic combinations of natural compounds with existing antibiotics. This guide provides a comparative analysis of the synergistic effects of macrocarpals and related phloroglucinol (B13840) derivatives when combined with conventional antibiotics. Due to a lack of specific studies on Macrocarpal L, this guide will focus on closely related and structurally similar phloroglucinol compounds, for which synergistic interactions with antibiotics have been documented.
Quantitative Analysis of Synergistic Effects
The synergistic potential of a compound is often quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of the synergistic interactions of a representative phloroglucinol derivative, Trialdehyde phloroglucinol (TPG), with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) is presented below.
| Compound Combination | Bacterial Strain | MIC of Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| TPG + Penicillin | MRSA | 16 | 512 | TPG: 4, Penicillin: 32 | 0.3125 | Synergy |
Table 1: Synergistic interaction of Trialdehyde phloroglucinol (TPG) and penicillin against MRSA. A Fractional Inhibitory Concentration (FIC) index of ≤0.5 indicates a strong synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. The following are standard protocols for determining the synergistic potential of natural compounds with antibiotics.
1. Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
-
Materials:
-
Test compound (e.g., this compound or a related phloroglucinol)
-
Conventional antibiotic
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compound and the antibiotic.
-
Serially dilute the test compound along the rows and the antibiotic along the columns of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where: FIC of Compound A = (MIC of A in combination) / (MIC of A alone) FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
2. Time-Kill Assay
The time-kill assay provides insights into the pharmacodynamics of the antimicrobial combination over time.
-
Procedure:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Expose the bacteria to the test compound and antibiotic, alone and in combination, at concentrations around their MICs.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Experimental and Logical Workflows
Caption: Workflow for assessing antibiotic synergy.
Proposed Mechanism of Synergistic Action
Studies on phloroglucinol derivatives, such as Trialdehyde phloroglucinol (TPG), in combination with β-lactam antibiotics like penicillin against MRSA, suggest a multi-pronged mechanism of action.[1]
-
Cell Membrane Disruption: TPG has been shown to damage the bacterial cell membrane, leading to increased permeability. This disruption facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its target site more effectively.[1]
-
Inhibition of Resistance Mechanisms: The combination of TPG and penicillin has been observed to significantly decrease the activity of penicillinase, an enzyme responsible for degrading penicillin.[1]
-
Downregulation of Resistance Genes: The expression of penicillin-binding protein 2a (PBP2a), a key factor in methicillin (B1676495) resistance, is markedly reduced in the presence of the TPG-penicillin combination.[1]
Caption: Proposed synergistic mechanism of TPG and Penicillin against MRSA.
References
Structural and functional comparison of macrocarpals from E. globulus vs E. macrocarpa
A Comparative Analysis of Macrocarpals from Eucalyptus globulus and Eucalyptus macrocarpa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids, isolated from Eucalyptus globulus and Eucalyptus macrocarpa. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and enzyme-inhibiting properties.[1] This document consolidates current scientific knowledge to facilitate further research and development in this area.
Structural Overview and Distribution
Macrocarpals are complex natural products characterized by a phloroglucinol core linked to a terpenoid moiety.[1] Various macrocarpals, designated by letters, have been isolated and structurally elucidated from different Eucalyptus species. The distribution of known macrocarpals in E. globulus and E. macrocarpa is summarized below.
Table 1: Distribution of Selected Macrocarpals in E. globulus and E. macrocarpa
| Macrocarpal | Eucalyptus globulus | Eucalyptus macrocarpa | Reference(s) |
| Macrocarpal A | ✓ | ✓ | [1][2] |
| Macrocarpal B | ✓ | ✓ | [1][2] |
| Macrocarpal C | ✓ | [1][2] | |
| Macrocarpals D-G | ✓ | [1][3] | |
| Macrocarpals H-J | ✓ | [1][4] |
Structurally, these compounds are closely related. For instance, macrocarpals B-F share the same molecular formula, C₂₈H₄₀O₆, suggesting they may be structural or stereochemical isomers.[3] Macrocarpal A is composed of a phloroglucinol dialdehyde (B1249045) and a diterpene with a unique three-membered, five-membered, and seven-membered ring system.[5][6][7] The structural analyses of these compounds have been primarily achieved through NMR and mass spectrometry.[3][4]
Comparative Biological Activities
Macrocarpals exhibit a range of biological functions, with antimicrobial and enzyme inhibitory activities being the most prominently studied.
Antimicrobial Activity
Macrocarpals have demonstrated significant activity against various pathogens, including those relevant to oral health.[1][4] The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Antibacterial Activity (MIC) of Macrocarpals
| Compound | Microorganism | MIC (µg/mL) | Source Species | Reference(s) |
| Macrocarpal H | Streptococcus mutans | 0.20 | E. globulus | [4] |
| Macrocarpal I | Streptococcus mutans | 6.25 | E. globulus | [4] |
| Macrocarpal J | Streptococcus mutans | 3.13 | E. globulus | [4] |
| Macrocarpal A | Bacillus subtilis | Not specified | E. macrocarpa | [6] |
Enzyme Inhibition
Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme targeted in the treatment of type 2 diabetes.[1][2]
Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition
| Compound | Concentration | % Inhibition | Source Species | Reference(s) |
| Macrocarpal A | 500 µM | ~30% | E. globulus | [2] |
| Macrocarpal B | 500 µM | ~30% | E. globulus | [2] |
| Macrocarpal C | 50 µM | ~90% | E. globulus | [2][8] |
Macrocarpal C, isolated from E. globulus, is a particularly potent inhibitor of DPP-4.[2][8] Interestingly, its inhibition curve shows a steep increase in activity within a narrow concentration range, which may be attributed to the self-aggregation of the compound.[2][8]
Experimental Protocols
The following sections detail the methodologies for the isolation and functional characterization of macrocarpals.
Extraction and Isolation of Macrocarpals
The general workflow for isolating macrocarpals from Eucalyptus leaves involves solvent extraction followed by chromatographic purification.
Protocol:
-
Pre-treatment: Dried and powdered Eucalyptus leaves are first macerated in a non-polar solvent like n-hexane to remove essential oils, which can interfere with subsequent steps.
-
Extraction: The remaining plant material is then extracted with an aqueous organic solvent, such as 50-95% ethanol, to isolate the macrocarpals.[1]
-
Purification: The crude extract is subjected to a series of chromatographic separations.
-
Column Chromatography: Initial fractionation is performed on a silica gel column using a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate).[1]
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with macrocarpals are further purified by reversed-phase HPLC, typically on a C18 column with a water/acetonitrile gradient, to yield individual compounds.[1][9]
-
-
Structure Elucidation: The chemical structures of the purified macrocarpals are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of macrocarpals against various microorganisms is determined using the broth microdilution method.[1]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Compound Dilution: The purified macrocarpal is dissolved in a solvent like DMSO, and a series of two-fold dilutions are prepared in a 96-well microtiter plate using the appropriate growth medium.[1]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate, including positive and negative controls, is incubated under conditions suitable for the microorganism (e.g., 35°C for 16-20 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.[1]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory effect of macrocarpals on DPP-4 activity is assessed using a fluorometric assay.[1]
Protocol:
-
Reaction Setup: In a 96-well microplate, assay buffer, DPP-4 enzyme solution, and the macrocarpal solution at various concentrations are combined.[1]
-
Pre-incubation: The mixture is incubated at 37°C for approximately 10 minutes.[1]
-
Reaction Initiation: A fluorogenic DPP-4 substrate is added to each well to start the enzymatic reaction. The plate is then incubated at 37°C for a defined period, such as 30 minutes.[1]
-
Measurement: The fluorescence of the product is measured using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[1]
-
Calculation: The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in the wells containing the macrocarpal to that of the control wells without the inhibitor.
Conclusion
Macrocarpals from Eucalyptus globulus and Eucalyptus macrocarpa represent a promising class of natural products with demonstrated antimicrobial and enzyme-inhibiting activities. While sharing a common structural scaffold, the specific macrocarpals present and their relative abundance can differ between the two species. This guide provides a consolidated overview of their comparative chemistry and biology, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further quantitative studies across a broader range of Eucalyptus species are warranted to fully elucidate the therapeutic potential of this diverse family of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Macrocarpal L
The following guide provides comprehensive, step-by-step instructions for the proper and safe disposal of Macrocarpal L, a phloroglucinol (B13840) derivative. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling of chemical waste and adherence to regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally related compounds, such as Macrocarpal B and Macrocarpal C, and general guidelines for the disposal of laboratory chemicals.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its potential hazards. Based on related compounds, this compound may be harmful if swallowed and could be toxic to aquatic life with long-lasting effects.[1][2] Therefore, all personnel must wear appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Double-gloving is recommended.[1]
-
Body Protection: A lab coat or other impervious clothing to cover the body.[2][3]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.[2]
In case of exposure, follow these first-aid measures immediately:
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes the known properties of compounds structurally related to this compound. This data should be used as a reference for safe handling and disposal.
| Property | Data (for related compounds) | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1][2] |
| Storage Temperature | 2-8°C | |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation and Identification
All waste materials containing this compound must be segregated from other laboratory waste streams to prevent cross-contamination.[2] Waste should be categorized as follows:
-
Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., gloves, pipette tips, filter paper).
-
Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated vials or equipment.
-
Sharps Waste: Contaminated needles, scalpels, or other sharp objects.
All waste containers must be clearly labeled as "Hazardous Waste: this compound".[2]
Step 2: Waste Containment
Proper containment is essential to prevent leaks and spills.
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container.[2]
-
Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant container.[2] Ensure the container is compatible with any solvents used. Leave adequate headspace to allow for expansion.[2]
-
Empty Vials: Triple rinse the original vial with a suitable solvent (e.g., ethanol).[1] Collect the rinsate as hazardous liquid waste.[1] Deface the label on the empty vial and dispose of it in a container for broken glass.[1]
Step 3: Storage of Hazardous Waste
Store sealed waste containers in a designated and properly managed Satellite Accumulation Area (SAA).[4][5]
-
The SAA must be at or near the point of waste generation.[4]
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Ensure the storage area is inaccessible to unauthorized personnel.[2]
-
Separate incompatible waste types to prevent dangerous reactions.[5][6] For instance, store acids and bases separately.[5]
-
Weekly inspections of the SAA are required to check for leaks or container deterioration.[5][7]
Step 4: Final Disposal
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound, if available. If not, provide the SDS for a closely related compound like Macrocarpal B.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[2]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable decontamination solution.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
